Bazedoxifene N-Oxide
Description
Properties
IUPAC Name |
2-(4-hydroxyphenyl)-3-methyl-1-[[4-[2-(1-oxidoazepan-1-ium-1-yl)ethoxy]phenyl]methyl]indol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N2O4/c1-22-28-20-26(34)12-15-29(28)31(30(22)24-8-10-25(33)11-9-24)21-23-6-13-27(14-7-23)36-19-18-32(35)16-4-2-3-5-17-32/h6-15,20,33-34H,2-5,16-19,21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBANWAZVCOMGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCC[N+]4(CCCCCC4)[O-])C5=CC=C(C=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90732202 | |
| Record name | Bazedoxifene N-Oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90732202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1174289-22-5 | |
| Record name | 1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1174289-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | WAY-160546 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1174289225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bazedoxifene N-Oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90732202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | WAY-160546 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SHJ3JJ98O2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Bazedoxifene N-Oxide: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM), is utilized in the management of postmenopausal osteoporosis. Its metabolism in vivo leads to the formation of various metabolites, including Bazedoxifene N-Oxide. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a crucial reference standard for metabolic studies and impurity profiling in drug development. While specific literature on the direct synthesis of this compound is limited, this document outlines a proposed synthetic pathway based on established chemical principles. Furthermore, it details the analytical methodologies essential for the comprehensive characterization of this metabolite.
Introduction
This compound (C30H34N2O4, M.W. 486.60 g/mol , CAS No. 1174289-22-5) is a recognized metabolite and oxidative degradation product of Bazedoxifene.[1][2][3][4][5] Its formation occurs through the oxidation of the tertiary amine within the azepane ring of the parent molecule. The availability of pure this compound is critical for various aspects of drug development, including:
-
Metabolic Studies: To understand the pharmacokinetic and pharmacodynamic profile of Bazedoxifene.
-
Impurity Profiling: To identify and quantify potential impurities in the drug substance and product.
-
Analytical Method Development: As a reference standard for the validation of analytical methods.
This guide presents a proposed synthetic route and a detailed characterization workflow for this compound.
Synthesis of this compound
Proposed Synthetic Pathway
The synthesis of this compound can be achieved by the oxidation of the tertiary amine in the azepane ring of Bazedoxifene. A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).
References
- 1. This compound | C30H34N2O4 | CID 59499290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. pharmaceresearch.com [pharmaceresearch.com]
- 4. CN103772261B - Preparation method of bazedoxifene - Google Patents [patents.google.com]
- 5. This compound | CAS No- 1174289-22-5 [chemicea.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Bazedoxifene N-Oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bazedoxifene N-Oxide is a recognized metabolite of Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM). This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, drawing upon available scientific literature and chemical databases. While extensive data exists for the parent compound, Bazedoxifene, specific experimental data for its N-oxide metabolite is limited. This guide summarizes the available information for this compound and, where data is unavailable, provides relevant information for the parent compound to offer a comparative context. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and metabolic studies.
Introduction
Bazedoxifene is a well-characterized selective estrogen receptor modulator (SERM) that exhibits tissue-specific estrogen receptor agonist and antagonist activity. It is primarily used for the prevention of postmenopausal osteoporosis.[1][2] The metabolic fate of Bazedoxifene in the human body is a critical aspect of its pharmacological profile. This compound has been identified as a minor metabolite of Bazedoxifene, formed through oxidative metabolism.[3] Understanding the physicochemical properties of this metabolite is essential for a complete toxicological and pharmacological assessment.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented below. For comparative purposes, the corresponding properties of the parent compound, Bazedoxifene, are also included where available.
General Properties
| Property | This compound | Bazedoxifene |
| Chemical Name | 1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol[4] | 1-[[4-[2-(Hexahydro-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol[2] |
| CAS Number | 1174289-22-5 | 198481-32-2 |
| Molecular Formula | C₃₀H₃₄N₂O₄ | C₃₀H₃₄N₂O₃ |
| Molecular Weight | 486.6 g/mol | 470.6 g/mol |
Physical Properties
| Property | This compound | Bazedoxifene |
| Melting Point | Data not available | 170.5-172.5 °C (for acetate salt) |
| Boiling Point | Data not available | Data not available |
| Solubility | Slightly soluble in DMSO and Methanol | Soluble in DMSO |
| pKa | Data not available | Data not available |
| Appearance | Solid | Crystalline solid (for acetate salt) |
| Stability | Stable for ≥ 4 years at -20°C | Data not available |
Experimental Protocols
Proposed Synthesis of this compound
The synthesis of this compound would likely involve the N-oxidation of Bazedoxifene. A general procedure for the N-oxidation of a tertiary amine, such as the azepane nitrogen in Bazedoxifene, is described below.
Reaction: Bazedoxifene + Oxidizing Agent → this compound
Materials:
-
Bazedoxifene
-
Oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide)
-
Solvent (e.g., dichloromethane, chloroform)
-
Reagents for work-up (e.g., sodium bisulfite solution, sodium bicarbonate solution, brine)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve Bazedoxifene in a suitable solvent.
-
Cool the solution in an ice bath.
-
Add the oxidizing agent portion-wise while monitoring the reaction temperature.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction by adding a reducing agent (e.g., sodium bisulfite solution).
-
Wash the organic layer with sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
Proposed Purification Protocol
The crude this compound would likely be purified using column chromatography.
Materials:
-
Crude this compound
-
Silica gel
-
Eluent system (e.g., a gradient of methanol in dichloromethane)
Procedure:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of the eluent.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system.
-
Collect fractions and analyze them by TLC or LC-MS.
-
Combine the pure fractions and evaporate the solvent to yield purified this compound.
Analytical Methods
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A published method for the detection of Bazedoxifene and its metabolites, including the N-oxide, in human urine utilizes high-resolution LC-MS/MS. This method would be suitable for the characterization and quantification of the synthesized compound.
Signaling Pathways
The biological activity of this compound has not been extensively studied. However, the signaling pathways of the parent compound, Bazedoxifene, are well-documented.
Estrogen Receptor Signaling
Bazedoxifene acts as a selective estrogen receptor modulator (SERM), exhibiting tissue-specific agonist and antagonist effects on estrogen receptors (ERα and ERβ). This differential activity is the basis for its therapeutic effects in osteoporosis, where it acts as an agonist in bone, while having antagonist effects in breast and uterine tissues. The binding affinity of Bazedoxifene for ERα and ERβ has been reported with IC50 values of 26 nM and 99 nM, respectively. The estrogen receptor binding affinity of this compound has not been reported.
IL-6/GP130 Signaling Pathway
Recent studies have identified Bazedoxifene as an inhibitor of the Interleukin-6 (IL-6)/glycoprotein 130 (GP130) signaling pathway. This pathway is implicated in various inflammatory diseases and cancers. Bazedoxifene has been shown to inhibit STAT3 phosphorylation, a key downstream event in this pathway. The activity of this compound on this pathway is currently unknown.
Metabolism
Bazedoxifene is primarily metabolized through glucuronidation, with little to no involvement of cytochrome P450 enzymes. This compound is considered a minor metabolite.
Conclusion
This compound is a minor metabolite of the SERM Bazedoxifene. While its basic chemical identity has been established, a comprehensive understanding of its physical, chemical, and pharmacological properties is still lacking. This guide has summarized the currently available information and provided proposed experimental approaches for its synthesis and characterization. Further research is warranted to elucidate the specific properties and biological activities of this compound to fully comprehend the metabolic profile and potential effects of its parent drug, Bazedoxifene. This information will be invaluable for drug development professionals and researchers in the fields of pharmacology and toxicology.
References
- 1. Repositioning Bazedoxifene as a novel IL-6/GP130 signaling antagonist for human rhabdomyosarcoma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bazedoxifene | C30H34N2O3 | CID 154257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS No- 1174289-22-5 [chemicea.com]
- 4. pharmaceresearch.com [pharmaceresearch.com]
Bazedoxifene N-Oxide: A Technical Overview for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Bazedoxifene N-Oxide, a significant metabolite of the selective estrogen receptor modulator (SERM), Bazedoxifene. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, analytical detection, and the relevant biological pathways of its parent compound.
Core Compound Data
This compound is recognized primarily as an oxidative degradation product and a metabolite of Bazedoxifene.[1] Its key identifiers are summarized below for easy reference.
| Parameter | Value | Reference |
| CAS Number | 1174289-22-5 | [1][2][3] |
| Molecular Formula | C₃₀H₃₄N₂O₄ | [2] |
| Molecular Weight | 486.6 g/mol |
Analytical Methodology: Detection in Human Urine
A validated method for the detection and quantification of Bazedoxifene and its metabolites, including this compound, in human urine has been established using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is crucial for pharmacokinetic and metabolic studies.
Experimental Protocol: LC-MS/MS Analysis
A high-resolution liquid chromatography-tandem mass spectrometric method has been developed for the identification of Bazedoxifene and its metabolites in human urine for doping control purposes.
-
Sample Preparation: Urine samples were collected from male volunteers following oral administration of 20 mg Bazedoxifene acetate.
-
Chromatography: Liquid chromatography was employed to separate the analyte from the biological matrix.
-
Mass Spectrometry: Tandem mass spectrometry was used for the detection and quantification of Bazedoxifene, this compound, and Bazedoxifene glucuronoconjugates.
-
Results: The method demonstrated a limit of detection of less than 0.2 ng/mL. Urinary excretion profiles revealed small quantities of free Bazedoxifene and this compound, with Bazedoxifene glucuronide being the predominant metabolite.
The workflow for this analytical procedure can be visualized as follows:
Signaling Pathway of Bazedoxifene
Bazedoxifene exerts its effect by binding to GP130, which in turn inhibits the downstream signaling cascade, primarily the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway. This inhibition leads to the downregulation of STAT3 phosphorylation and its nuclear translocation, subsequently affecting the expression of target genes involved in cell proliferation, survival, and migration.
The key steps in this signaling pathway and the inhibitory action of Bazedoxifene are illustrated in the following diagram:
Conclusion
This compound is a key metabolite of Bazedoxifene, and its detection is feasible through established analytical methods. While further research is needed to elucidate the specific biological activities of this compound, the well-documented role of its parent compound as an inhibitor of the IL-6/GP130/STAT3 signaling pathway provides a strong foundation for future investigations. The information and protocols presented in this guide are intended to support and facilitate ongoing research in this area.
References
In Vitro Generation of Bazedoxifene N-Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro generation of Bazedoxifene N-Oxide, a minor metabolite of the selective estrogen receptor modulator (SERM), Bazedoxifene. While the primary metabolic pathway for Bazedoxifene is glucuronidation, the formation of its N-oxide metabolite is primarily catalyzed by Flavin-Containing Monooxygenases (FMOs). This document outlines the enzymatic basis for this transformation, detailed experimental protocols for its in vitro generation and quantification, and a discussion of the analytical methods employed. The guide is intended to furnish researchers and drug development professionals with the necessary information to study this specific metabolic pathway of Bazedoxifene.
Introduction
Bazedoxifene is a third-generation SERM used for the prevention of postmenopausal osteoporosis. Understanding the full metabolic profile of a drug candidate is a critical aspect of drug development, ensuring a comprehensive assessment of its efficacy and safety. The major route of metabolism for Bazedoxifene is glucuronidation, with little to no metabolism mediated by cytochrome P450 (CYP) enzymes.[1][2] However, like many xenobiotics containing a tertiary amine functional group, Bazedoxifene can undergo N-oxidation. This reaction is primarily catalyzed by the Flavin-Containing Monooxygenase (FMO) system.[3][4][5] this compound is recognized as an oxidative degradation product and a metabolite of Bazedoxifene. This guide will focus on the in vitro methodologies to generate and quantify this compound.
Enzymatic Basis of Bazedoxifene N-Oxidation
The formation of this compound from its parent compound is an oxidative metabolic reaction. The key enzymes responsible for the N-oxidation of a wide range of xenobiotics are the Flavin-Containing Monooxygenases (FMOs).
-
Flavin-Containing Monooxygenases (FMOs): This family of enzymes, particularly FMO1 and FMO3 which are expressed in human liver, are known to catalyze the N-oxidation of tertiary amines. The reaction involves the transfer of an oxygen atom from a hydroperoxyflavin intermediate to the nitrogen atom of the substrate.
-
Cytochrome P450 (CYP) System: While CYPs are major players in drug metabolism, studies on Bazedoxifene have indicated that CYP-mediated metabolism is not a significant pathway. Therefore, the contribution of CYPs to the formation of this compound is considered to be minimal.
The proposed metabolic pathway for the N-oxidation of Bazedoxifene is illustrated in the diagram below.
Experimental Protocols for In Vitro Generation
The in vitro generation of this compound can be achieved using various biological systems that contain active FMO enzymes. The following are detailed protocols for common experimental setups.
General Workflow
The general workflow for an in vitro experiment to generate this compound is depicted below.
Incubation with Recombinant Human FMOs (rhFMOs)
This method utilizes commercially available recombinant human FMOs (e.g., FMO1, FMO3) expressed in a system like baculovirus-infected insect cells (Supersomes). This approach provides a clean system to study the activity of a specific FMO isoform.
Materials:
-
Recombinant human FMO1 or FMO3 (e.g., from Corning, Sekisui XenoTech)
-
Bazedoxifene
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., Corning's Solution A and B, containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (for quenching the reaction)
-
Incubator or water bath at 37°C
-
Microcentrifuge tubes
-
LC-MS/MS system
Protocol:
-
Preparation:
-
Thaw the recombinant FMO enzyme on ice immediately before use.
-
Prepare a stock solution of Bazedoxifene in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤ 1%) to avoid enzyme inhibition.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, prepare the incubation mixture by adding the following in order:
-
Potassium phosphate buffer
-
Recombinant FMO enzyme (final concentration typically 10-50 pmol/mL)
-
Bazedoxifene stock solution (final concentration to be tested, e.g., 1-100 µM)
-
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 15-60 minutes). The incubation time should be within the linear range of product formation.
-
-
Termination and Sample Preparation:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Vortex the mixture and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
Incubation with Human Liver Microsomes (HLM)
HLM contains a mixture of drug-metabolizing enzymes, including FMOs and CYPs. To specifically assess the contribution of FMOs, control experiments with heat inactivation can be performed, as FMOs are generally more heat-labile than CYPs.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
All other materials as listed in section 3.2.
Protocol:
-
Preparation:
-
Thaw the HLM on ice.
-
Follow the same preparation steps for Bazedoxifene and the NADPH regenerating system as in section 3.2.
-
-
Incubation:
-
The incubation mixture should contain:
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
HLM (final protein concentration typically 0.5-1.0 mg/mL)
-
Bazedoxifene stock solution
-
-
Pre-incubate for 5 minutes at 37°C.
-
Initiate the reaction with the NADPH regenerating system.
-
Incubate at 37°C for a defined period.
-
-
Termination and Sample Preparation:
-
Follow the same procedure as in section 3.2.
-
-
Control Experiment (Heat Inactivation):
-
To differentiate FMO activity from CYP activity, a parallel incubation can be performed with heat-inactivated HLM.
-
Prior to the addition of the NADPH regenerating system, pre-heat the HLM-containing incubation mixture at 45-50°C for 5 minutes. This condition typically inactivates FMOs while largely preserving CYP activity.
-
Proceed with the incubation and analysis as described above. A significant reduction in the formation of this compound in the heat-inactivated sample would indicate FMO-mediated metabolism.
-
Quantitative Data and Kinetic Analysis
As of the date of this guide, specific kinetic parameters (Km and Vmax) for the formation of this compound have not been published in the peer-reviewed literature. However, data from analogous compounds, such as the SERM tamoxifen, can provide a reference for the expected kinetic profile of FMO-mediated N-oxidation.
Table 1: Representative Kinetic Parameters for FMO-mediated N-Oxidation of Tamoxifen
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| Human FMO1 | Tamoxifen | 25 | 1.5 | |
| Human FMO3 | Tamoxifen | 100 | 0.5 |
Note: These values are for tamoxifen and should be used for illustrative purposes only. The actual kinetic parameters for this compound formation would need to be determined experimentally.
To determine the kinetic parameters for this compound formation, a series of incubations with varying concentrations of Bazedoxifene would be performed. The rate of product formation at each concentration would then be fitted to the Michaelis-Menten equation to calculate the Km and Vmax values.
Analytical Methodology: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the sensitive and selective quantification of Bazedoxifene and its metabolites, including this compound.
Table 2: General LC-MS/MS Parameters for Bazedoxifene and Metabolite Analysis
| Parameter | Typical Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase column |
| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) |
| Flow Rate | 0.2-0.5 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z for Bazedoxifene and this compound |
| Product Ion (Q3) | Specific fragment ions for each analyte |
Note: Specific parameters such as the MRM transitions and collision energies would need to be optimized for the specific instrument being used.
Conclusion
The in vitro generation of this compound is a feasible experimental undertaking that primarily involves the use of Flavin-Containing Monooxygenases. By employing recombinant human FMOs or human liver microsomes, researchers can effectively produce and quantify this metabolite. While specific kinetic data for this reaction is currently unavailable, the methodologies outlined in this guide provide a solid foundation for conducting such studies. The use of sensitive analytical techniques like LC-MS/MS is crucial for the accurate detection and quantification of this compound. This guide serves as a valuable resource for scientists in the field of drug metabolism and development, facilitating a more complete understanding of the biotransformation of Bazedoxifene.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Metabolic disposition of [14C]bazedoxifene in healthy postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] OXIDATION OF TAMOXIFEN BY HUMAN FLAVIN-CONTAINING MONOOXYGENASE (FMO) 1 AND FMO3 TO TAMOXIFEN-N-OXIDE AND ITS NOVEL REDUCTION BACK TO TAMOXIFEN BY HUMAN CYTOCHROMES P450 AND HEMOGLOBIN | Semantic Scholar [semanticscholar.org]
- 4. Oxidation of tamoxifen by human flavin-containing monooxygenase (FMO) 1 and FMO3 to tamoxifen-N-oxide and its novel reduction back to tamoxifen by human cytochromes P450 and hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unveiling the Biological Profile of Bazedoxifene and its N-Oxide Derivative: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological activity of Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM). It delves into its mechanism of action, tissue-selective effects, and potential therapeutic applications, with a particular focus on osteoporosis and cancer. This document summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes critical signaling pathways and workflows. Furthermore, it addresses the current state of knowledge regarding Bazedoxifene N-Oxide, an oxidative degradation product, highlighting the limited availability of data on its specific biological activities.
Introduction to Bazedoxifene
Bazedoxifene is a well-characterized SERM that exhibits a complex pharmacological profile, acting as either an estrogen receptor (ER) agonist or antagonist in a tissue-specific manner.[1][2] This dual activity allows for beneficial estrogenic effects in certain tissues, such as bone, while antagonizing estrogen's proliferative effects in others, like the breast and uterus.[1][2] Bazedoxifene binds to both ERα and ERβ, with a slightly higher affinity for ERα.[3] Its unique interaction with the ERs induces distinct conformational changes, leading to differential recruitment of co-activator and co-repressor proteins and subsequent tissue-specific gene regulation.
This compound: An Oxidative Degradation Product
This compound is identified as an oxidative degradation product and an impurity of Bazedoxifene. Extensive searches of publicly available scientific literature and databases reveal a significant lack of information regarding the specific biological activity of this compound. Studies on the metabolism of Bazedoxifene indicate that its primary metabolic pathway is glucuronidation, with little to no evidence of significant N-oxidation in vivo. The major metabolites are bazedoxifene-4'-glucuronide and bazedoxifene-5-glucuronide. Therefore, this guide will focus on the well-documented biological activity of the parent compound, Bazedoxifene.
Key Biological Activities of Bazedoxifene
Effects on Bone Metabolism
Bazedoxifene demonstrates potent estrogen agonist activity in bone tissue, making it an effective agent for the prevention and treatment of postmenopausal osteoporosis. It has been shown to increase bone mineral density (BMD) and reduce the risk of fractures.
Effects on Breast and Uterine Tissues
In contrast to its effects on bone, Bazedoxifene acts as an ER antagonist in breast and uterine tissues. This antagonistic activity is crucial for its favorable safety profile, as it does not stimulate endometrial proliferation and may reduce the risk of estrogen-dependent breast cancers.
Anti-inflammatory and Neuroprotective Effects
Recent studies have suggested that Bazedoxifene may possess anti-inflammatory and neuroprotective properties. For instance, it has been shown to promote the survival of neural cells and reduce the production of nitric oxide (NO) in vitro.
Anticancer Activity
Emerging evidence indicates that Bazedoxifene may have therapeutic potential in various cancers beyond breast cancer. It has been shown to inhibit the IL-6/GP130/STAT3 signaling pathway, which is implicated in the progression of several cancers, including non-small cell lung cancer and pancreatic cancer.
Quantitative Data Summary
The following tables summarize key quantitative data related to the biological activity of Bazedoxifene.
Table 1: In Vitro Activity of Bazedoxifene
| Assay | Cell Line | Parameter | Value | Reference |
| Estrogen Receptor Binding | ERα | IC50 | 26 nM | |
| Estrogen Receptor Binding | ERβ | Dissociation Constant (Kd) | 0.3 nM | |
| Cell Viability | A549 (NSCLC) | IC50 | 8.0 μM | |
| Cell Viability | H1299 (NSCLC) | IC50 | 12.7 μM | |
| Hepatic Lipase Promoter Activity | - | EC50 | 100 nM |
Table 2: In Vivo Activity of Bazedoxifene in Ovariectomized (OVX) Rat Model of Osteoporosis
| Parameter | Dosage | Duration | Outcome | Reference |
| Uterine Wet Weight Increase | 0.5 mg/kg | - | 35% increase (compared to 85% with raloxifene) |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate non-small cell lung cancer (NSCLC) cells (e.g., A549, H1299) in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Bazedoxifene (e.g., 1, 2.5, 5, 10, 20, and 40 μM) and a vehicle control (DMSO) for 72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.
In Vivo Ovariectomized (OVX) Rat Model for Osteoporosis
-
Animal Model: Use skeletally mature female rats (e.g., Sprague-Dawley).
-
Ovariectomy: Perform bilateral ovariectomy to induce estrogen deficiency, simulating postmenopausal osteoporosis. A sham operation is performed on the control group.
-
Treatment: After a recovery period, administer Bazedoxifene orally at various doses daily for a specified duration (e.g., 6 weeks).
-
Outcome Measures: At the end of the treatment period, collect bone samples (e.g., femur, lumbar vertebrae) for analysis of:
-
Bone Mineral Density (BMD) using dual-energy X-ray absorptiometry (DXA).
-
Bone microarchitecture using micro-computed tomography (μCT).
-
Biomechanical strength through mechanical testing.
-
Uterine wet weight to assess estrogenic effects on the uterus.
-
Signaling Pathways and Experimental Workflows
Bazedoxifene's Inhibition of the IL-6/GP130/STAT3 Signaling Pathway
Caption: Bazedoxifene inhibits the IL-6/GP130/STAT3 signaling pathway.
General Experimental Workflow for SERM Evaluation
Caption: A typical experimental workflow for the evaluation of a SERM.
Conclusion
Bazedoxifene is a promising SERM with a well-defined, tissue-selective biological profile. Its estrogen agonist effects on bone, coupled with antagonist effects on the breast and uterus, provide a favorable therapeutic window for the management of postmenopausal conditions. Furthermore, its emerging role as an inhibitor of pro-inflammatory and oncogenic signaling pathways suggests broader therapeutic potential. In contrast, the biological activity of its N-oxide derivative remains uncharacterized. Future research should focus on further elucidating the diverse signaling mechanisms of Bazedoxifene and exploring its efficacy in various clinical settings. While this compound is currently considered an impurity, any future studies on the metabolic fate of Bazedoxifene should aim to definitively characterize the biological activity, if any, of this and other minor metabolites.
References
The Role of Bazedoxifene N-Oxide in Drug Metabolism: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM), is primarily metabolized through glucuronidation, a phase II metabolic process. While extensive research has focused on its glucuronide conjugates, the role of its oxidative metabolite, Bazedoxifene N-oxide, remains less characterized. This technical guide provides a comprehensive analysis of the current understanding of this compound in the context of bazedoxifene's overall drug metabolism. It consolidates available quantitative data, details relevant experimental protocols, and visualizes the metabolic pathways, offering a valuable resource for researchers in drug development and metabolism.
Introduction
Bazedoxifene is utilized for the prevention of postmenopausal osteoporosis and for the treatment of moderate to severe vasomotor symptoms associated with menopause, often in combination with conjugated estrogens.[1][2] Understanding its metabolic fate is crucial for predicting its efficacy, potential drug-drug interactions, and overall safety profile. The predominant metabolic pathway for bazedoxifene is glucuronidation, with minimal contribution from cytochrome P450 (CYP450) mediated metabolism.[3] However, the identification of this compound as a minor metabolite in human urine necessitates a closer examination of its formation and potential pharmacological significance.
Bazedoxifene Metabolism: The Predominance of Glucuronidation
The primary route of metabolism for bazedoxifene involves conjugation with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs). This process results in the formation of two main metabolites: bazedoxifene-4'-glucuronide and bazedoxifene-5-glucuronide. Of these, bazedoxifene-5-glucuronide is the major circulating metabolite, with plasma concentrations approximately 10-fold higher than the parent drug. The UGT enzymes, particularly UGT1A8 and UGT1A10 located in the intestine and liver, are key to this metabolic transformation.
This compound: A Minor Oxidative Metabolite
This compound has been identified as an oxidative degradation product and a minor metabolite of bazedoxifene in humans. Its presence has been confirmed in urine samples following oral administration of bazedoxifene.
Formation of this compound
While the primary metabolism of bazedoxifene steers clear of significant CYP450 involvement, the formation of an N-oxide metabolite suggests an oxidative pathway. The specific enzymes responsible for the N-oxidation of bazedoxifene have not been definitively identified in the reviewed literature. Generally, the N-oxidation of tertiary amines can be catalyzed by both CYP450 enzymes and flavin-containing monooxygenases (FMOs). For other SERMs like tamoxifen, N-oxygenation is considered a detoxification pathway. Given the minimal role of CYP450s in overall bazedoxifene metabolism, it is plausible that FMOs could be involved in the formation of this compound, though further research is required to confirm this hypothesis.
Quantitative Data on Bazedoxifene and its Metabolites
A study involving the administration of a single 20 mg oral dose of [14C]bazedoxifene to healthy postmenopausal women provided the following key quantitative data on its disposition:
| Parameter | Value | Citation |
| Excretion Route | ||
| Feces | 84.7% of radioactive dose | |
| Urine | 0.81% of radioactive dose | |
| Plasma Composition | ||
| Bazedoxifene-5-glucuronide | Up to 95% of circulating radioactivity | |
| Bazedoxifene-4'-glucuronide | Up to 20% of circulating radioactivity | |
| Unchanged Bazedoxifene | 0 to 13% of circulating radioactivity | |
| This compound | Detected in small amounts in urine |
Pharmacological Activity and Subsequent Metabolism of this compound
The pharmacological activity of this compound is currently not well-documented in publicly available literature. It is unclear whether it retains any SERM activity or possesses other biological effects. Similarly, information regarding its subsequent metabolism or excretion is scarce.
Experimental Protocols
Detection of Bazedoxifene and this compound in Human Urine by LC-MS/MS
This protocol is based on a method developed for doping control purposes and is highly sensitive for the detection of bazedoxifene and its metabolites.
Sample Preparation:
-
To 2 mL of urine, add an internal standard.
-
Perform enzymatic hydrolysis to cleave glucuronide conjugates.
-
Adjust the pH of the sample with an appropriate buffer.
-
Perform liquid-liquid extraction with an organic solvent (e.g., tert-butyl methyl ether).
-
Evaporate the organic phase to dryness.
-
Reconstitute the residue in the mobile phase for analysis.
LC-MS/MS Analysis:
-
Chromatography: A high-resolution liquid chromatography system is used.
-
Mass Spectrometry: A tandem mass spectrometer is employed for detection.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: The method should be validated for linearity, limit of detection (LOD), precision, and accuracy. A reported LOD for bazedoxifene is <0.2 ng/mL.
Signaling Pathways and Experimental Workflows
The following diagrams visualize the metabolic pathway of bazedoxifene and a general workflow for its analysis.
Caption: Metabolic pathway of Bazedoxifene.
Caption: Workflow for Bazedoxifene metabolite analysis.
Conclusion and Future Directions
The metabolism of bazedoxifene is dominated by glucuronidation, leading to the formation of bazedoxifene-5-glucuronide and bazedoxifene-4'-glucuronide as the primary metabolites. This compound is a confirmed, albeit minor, human metabolite. The available data on its formation pathway, pharmacological activity, and subsequent metabolic fate are limited, highlighting a gap in the current understanding of bazedoxifene's complete metabolic profile.
Future research should focus on:
-
Identifying the specific enzymes responsible for the N-oxidation of bazedoxifene, with a particular focus on the potential role of flavin-containing monooxygenases.
-
Characterizing the pharmacological activity of this compound to determine if it contributes to the therapeutic or adverse effects of the parent drug.
-
Investigating the downstream metabolism and excretion of this compound to complete the picture of its disposition.
A more thorough understanding of the role of this compound will contribute to a more comprehensive safety and efficacy profile of bazedoxifene, benefiting both preclinical and clinical research in drug development.
References
The Discovery of Bazedoxifene N-Oxide: A Technical Overview for Drug Development Professionals
An In-depth Guide to the Identification and Characterization of a Minor Metabolite of Bazedoxifene
Introduction
Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) utilized in the management of postmenopausal osteoporosis. A comprehensive understanding of its metabolic fate is critical for a complete safety and efficacy profile. While the primary metabolic pathway for Bazedoxifene is extensive glucuronidation, the identification of minor metabolites contributes to a more thorough characterization of the drug's disposition. This technical guide provides a detailed overview of the discovery and characterization of Bazedoxifene N-oxide, a minor oxidative metabolite. This document is intended for researchers, scientists, and drug development professionals, offering insights into the methodologies for its identification, the current understanding of its formation, and quantitative data reported in the literature.
Discovery and Identification of this compound
The identification of this compound has been reported in human metabolism studies, where it is characterized as a minor metabolite. Initial investigations into the metabolic disposition of Bazedoxifene revealed that glucuronidation is the major route of elimination, with Bazedoxifene-4'-glucuronide and Bazedoxifene-5-glucuronide being the most abundant metabolites. It was noted that there is little to no significant metabolism mediated by cytochrome P450 (CYP) enzymes.
However, more detailed analytical studies have successfully identified this compound in human urine and feces. An FDA review of the New Drug Application for a Bazedoxifene-containing product lists the N-oxide as a minor metabolite identified in human feces. Furthermore, a 2022 study by Lee et al. focused on the detection of Bazedoxifene and its metabolites in human urine for doping control purposes explicitly identified this compound using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The chemical structure of this compound has been confirmed and is available in public chemical databases such as PubChem and from commercial suppliers of chemical standards.
Quantitative Data
Quantitative analysis of this compound has been limited, reflecting its status as a minor metabolite. The available data primarily pertains to its excretion in urine.
| Matrix | Analyte | Concentration/Amount | Method of Quantification | Reference |
| Human Urine | This compound | Small amounts detected | LC-MS/MS | Lee et al., 2022 |
| Human Feces | This compound | Minor metabolite identified | Not specified | FDA NDA Review |
Table 1: Summary of Quantitative Data for this compound.
Experimental Protocols
Detailed experimental protocols specifically for the discovery and quantification of this compound are not extensively published. However, this section outlines the general and established methodologies that are applied in the field of drug metabolism for the identification and characterization of N-oxide metabolites, which would be applicable to Bazedoxifene.
In Vitro Metabolism Studies
Objective: To investigate the potential enzymatic pathways involved in the formation of this compound.
Methodology:
-
Incubation with Human Liver Microsomes (HLMs):
-
Materials: Pooled HLMs, Bazedoxifene, NADPH regenerating system (e.g., G6P, G6PD, NADP+), potassium phosphate buffer (pH 7.4).
-
Procedure:
-
Pre-incubate HLMs in potassium phosphate buffer at 37°C.
-
Add Bazedoxifene (typically in a low concentration of an organic solvent like DMSO) to the incubation mixture.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a specified time (e.g., 60 minutes) at 37°C with gentle shaking.
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol).
-
Centrifuge to precipitate proteins.
-
Analyze the supernatant for the presence of this compound using LC-MS/MS.
-
-
-
Incubation with Recombinant Human CYP and FMO Enzymes:
-
Materials: Commercially available recombinant human CYP isozymes (e.g., CYP3A4, CYP2D6, etc.) and FMO isozymes (e.g., FMO1, FMO3), specific enzyme cofactors.
-
Procedure: Follow a similar procedure to the HLM incubation, replacing HLMs with individual recombinant enzymes to identify the specific isozymes responsible for N-oxide formation.
-
Analytical Method for Quantification: LC-MS/MS
Objective: To develop a sensitive and specific method for the quantification of this compound in biological matrices.
Methodology:
-
Sample Preparation (Human Plasma):
-
Protein Precipitation: To a plasma sample, add a threefold volume of cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound). Vortex and centrifuge to pellet precipitated proteins.
-
Liquid-Liquid Extraction (LLE): Acidify the plasma sample and extract with a water-immiscible organic solvent (e.g., methyl tert-butyl ether). Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
Solid-Phase Extraction (SPE): Utilize a suitable SPE cartridge (e.g., a mixed-mode cation exchange) to extract and concentrate the analyte from the plasma matrix.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Visualizations
Proposed Metabolic Pathway
Caption: Metabolic pathways of Bazedoxifene.
Experimental Workflow for Metabolite Identification
Caption: Workflow for in vitro metabolite identification.
Discussion and Future Directions
The discovery of this compound, although a minor metabolite, completes a more detailed picture of the metabolic fate of Bazedoxifene. The primary route of metabolism remains unequivocally glucuronidation, with minimal involvement of oxidative pathways. This is a significant characteristic from a drug-drug interaction perspective, as it suggests a lower potential for interactions with drugs that are inhibitors or inducers of CYP450 enzymes.
While the presence of this compound has been confirmed, further research could provide a more definitive understanding of its formation and disposition. Key areas for future investigation include:
-
Enzyme Phenotyping: Definitive identification of the specific FMO or CYP isozymes responsible for the N-oxidation of Bazedoxifene through in vitro studies with a panel of recombinant enzymes.
-
Quantitative Pharmacokinetics in Plasma: Development and validation of a sensitive LC-MS/MS method for the quantification of this compound in human plasma to determine its pharmacokinetic profile, including Cmax, Tmax, and AUC.
-
Synthesis and Characterization of a Reference Standard: A detailed, published protocol for the chemical synthesis and full characterization of a certified this compound reference standard would be beneficial for future quantitative studies.
Bazedoxifene N-Oxide: An In-Depth Technical Guide on its Formation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM), is primarily metabolized via glucuronidation, a phase II metabolic process. While oxidative metabolism is minimal, the formation of a minor metabolite, Bazedoxifene N-oxide, has been documented. This technical guide synthesizes the available scientific literature, patent information, and regulatory documentation to provide a comprehensive overview of the current understanding of this compound formation. Glucuronidation by UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A1, UGT1A8, and UGT1A10, is the predominant metabolic pathway. In contrast, the precise enzymatic mechanism leading to the formation of this compound has not been definitively elucidated in publicly available literature. In vitro studies with human liver microsomes and hepatocytes have not reported significant levels of oxidative metabolites. However, the detection of this compound in human urine confirms its formation in vivo. Based on the chemical structure of Bazedoxifene, which contains a tertiary amine within its azepane ring, it is hypothesized that flavin-containing monooxygenases (FMOs) or cytochrome P450 (CYP) enzymes could be responsible for this N-oxidation reaction, though direct experimental evidence is lacking.
Introduction to Bazedoxifene Metabolism
Bazedoxifene undergoes extensive metabolism following oral administration. The primary route of biotransformation is glucuronidation, leading to the formation of Bazedoxifene-4'-glucuronide and Bazedoxifene-5-glucuronide.[1] These glucuronide conjugates are the major circulating metabolites. It is consistently reported that Bazedoxifene undergoes little to no cytochrome P450-mediated metabolism.[1]
This compound: A Minor Metabolite
Despite the predominance of glucuronidation, this compound has been identified as a minor metabolite in humans. A study involving the oral administration of Bazedoxifene acetate to male volunteers detected Bazedoxifene, this compound, and bazedoxifene glucuronoconjugates in urine samples.[2] The urinary excretion profiles indicated that free Bazedoxifene and this compound were present in small amounts, with bazedoxifene glucuronide being the most abundant metabolite.[2] Additionally, this compound is recognized as an oxidative degradation product of Bazedoxifene.[3]
Proposed Mechanism of this compound Formation
The definitive enzymatic pathway for the formation of this compound is not well-established in the current body of scientific literature. However, based on the chemical structure of Bazedoxifene and general principles of drug metabolism, a plausible mechanism can be proposed.
Bazedoxifene possesses a tertiary amine within its azepane moiety, which is a potential site for N-oxidation. Two major enzyme families are known to catalyze the N-oxidation of tertiary amines:
-
Flavin-containing monooxygenases (FMOs): These enzymes are known to oxygenate soft nucleophiles, including the nitrogen atoms in tertiary amines, to form N-oxides.
-
Cytochrome P450 (CYP) enzymes: While primarily known for other oxidative reactions, some CYP isoforms can also mediate N-oxidation.
Given that multiple studies have indicated a minimal role for CYP enzymes in the overall metabolism of Bazedoxifene, it is reasonable to hypothesize that FMOs may play a more significant role in the formation of this compound. This, however, remains a hypothesis pending direct experimental verification.
Visualizing the Metabolic Pathways
The following diagrams illustrate the known primary metabolic pathway of Bazedoxifene and the hypothesized pathway for the formation of this compound.
Caption: Metabolic pathways of Bazedoxifene.
Quantitative Data on Bazedoxifene Metabolism
Quantitative data on the formation of this compound is scarce. The available data primarily focuses on the major glucuronide metabolites.
| Metabolite | In Vivo Observation (Human Urine) | In Vitro Observation (Human Liver Microsomes/Hepatocytes) |
| This compound | Detected in small amounts | Not reported in significant amounts |
| Bazedoxifene-4'-glucuronide | Predominant glucuronide metabolite | Predominant metabolite |
| Bazedoxifene-5-glucuronide | Major glucuronide metabolite | Minor metabolite |
| Unchanged Bazedoxifene | Detected in small amounts | - |
Experimental Protocols
This section details the methodologies from key studies that have investigated the metabolism of Bazedoxifene.
In Vivo Metabolite Identification in Human Urine
A study aimed at developing a detection method for Bazedoxifene and its metabolites in human urine for doping control purposes provides insights into its in vivo metabolism.
-
Study Design: 20 mg of Bazedoxifene acetate was orally administered to seven male volunteers. Urine samples were collected over a period of time.
-
Sample Preparation: Urine samples were analyzed to identify Bazedoxifene and its metabolites.
-
Analytical Method: A high-resolution liquid chromatography-tandem mass spectrometric (LC-MS/MS) detection method was developed and validated for the identification and quantification of Bazedoxifene and its metabolites.
-
Metabolites Identified: Bazedoxifene, this compound, and bazedoxifene glucoconjugates were successfully identified in the urine samples.
Caption: Workflow for in vivo metabolite identification.
In Vitro Metabolism Studies
In vitro studies have been crucial in establishing glucuronidation as the primary metabolic pathway for Bazedoxifene.
-
Incubation Systems: Human hepatocytes and hepatic and intestinal microsomes were used.
-
Reaction Conditions: Bazedoxifene was incubated with the in vitro systems. For oxidative metabolism studies, incubations were performed in the presence of NADPH. For glucuronidation studies, UDPGA was included.
-
Metabolite Analysis: Metabolites were identified and quantified.
-
Key Findings: Bazedoxifene was primarily metabolized to Bazedoxifene-4'-glucuronide and Bazedoxifene-5-glucuronide. No significant formation of oxidative metabolites was observed in the presence of NADPH.
Conclusion
The formation of this compound is a minor metabolic pathway for Bazedoxifene in humans. While its presence has been confirmed in vivo, the specific enzymes responsible for its formation have not been definitively identified. The primary metabolic fate of Bazedoxifene is glucuronidation, with oxidative metabolism playing a minimal role. Based on the chemical structure of Bazedoxifene, it is hypothesized that FMOs could be involved in the N-oxidation of the azepane ring, but further research is required to confirm this proposed mechanism. For drug development professionals, the low level of oxidative metabolism suggests a lower potential for drug-drug interactions involving CYP enzymes. However, the formation of an N-oxide metabolite, even as a minor product, warrants consideration in the overall safety and metabolic profile of the drug.
References
Bazedoxifene N-Oxide: A Technical Review of a Minor Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) utilized in the management of postmenopausal osteoporosis and for treating vasomotor symptoms associated with menopause, often in combination with conjugated estrogens.[1][2] As with many xenobiotics, bazedoxifene undergoes metabolic transformation in the body. One of the identified metabolites is Bazedoxifene N-Oxide. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its chemical properties, metabolic fate, and the limited scope of its biological characterization. It is important to note that this compound is considered a minor metabolite, and as such, the body of research dedicated specifically to this compound is limited.[3] Much of the current understanding is in the context of its parent compound, bazedoxifene.
Chemical and Physical Properties
This compound is an oxidative metabolite of bazedoxifene.[4] Its fundamental chemical and physical properties, as collated from various chemical databases, are summarized below.
| Property | Value | Source |
| Chemical Formula | C₃₀H₃₄N₂O₄ | [5] |
| Molecular Weight | 486.6 g/mol | |
| CAS Number | 1174289-22-5 | |
| IUPAC Name | 1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol | |
| Synonyms | Bazedoxifene-N-Oxide, WAY-160546 | |
| Appearance | Solid (A crystalline solid for the acetate salt of the parent compound) | |
| Storage Temperature | -20°C |
Metabolism of Bazedoxifene and Formation of N-Oxide
The metabolic disposition of bazedoxifene in humans is primarily characterized by extensive glucuronidation. Cytochrome P450 (CYP) mediated metabolism plays a minor role. This compound has been identified as a minor metabolite in in vivo studies. Specifically, it has been detected in the urine of Tg.Ras mice and in human feces. This suggests that N-oxidation is a minor metabolic pathway for bazedoxifene. The primary metabolites are bazedoxifene-4'-glucuronide and bazedoxifene-5-glucuronide.
The metabolic pathway of bazedoxifene is depicted in the following diagram:
Metabolic fate of Bazedoxifene.
Synthesis
A generalized synthetic workflow for N-oxidation.
Biological Activity
The biological activity of this compound has not been extensively characterized in the available literature. Its parent compound, bazedoxifene, is a well-documented SERM with a complex pharmacological profile, acting as an estrogen receptor agonist in some tissues (e.g., bone) and an antagonist in others (e.g., breast and uterus).
Bazedoxifene (Parent Compound) Activity:
| Parameter | Value | Cell Line/Model | Source |
| ERα Binding IC₅₀ | 26 nM | ||
| ERβ Binding IC₅₀ | 99 nM | ||
| Inhibition of 17β-estradiol-induced proliferation IC₅₀ | 0.19 nM | MCF-7 cells |
Bazedoxifene's mechanism of action involves binding to estrogen receptors (ERα and ERβ), which leads to differential gene expression depending on the tissue type. More recently, bazedoxifene has also been shown to inhibit the IL-6/GP130 signaling pathway, suggesting a potential role in cancer therapy beyond its SERM activity.
The signaling pathway for the parent compound, bazedoxifene, is illustrated below. The activity of this compound on these or other pathways has not been reported.
Mechanism of action of the parent compound, Bazedoxifene.
Analytical Methodologies
The identification of this compound as a metabolite has been achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). While detailed validated methods for the quantification of the N-oxide are not published, methods for the parent compound are available and provide a basis for the development of assays for its metabolites.
Analytical Method for Bazedoxifene in Rat Serum:
| Parameter | Description |
| Technique | RP-HPLC with PDA detection |
| Column | Hypersil BDS C8 (4.6 x 150mm, 5µm) |
| Mobile Phase | Potassium dihydrogen orthophosphate buffer and acetonitrile (60:40, v/v), pH 3.0 |
| Flow Rate | 1.0 mL/min |
| Detection | 290 nm |
| Linearity | 0.1 - 32 µg/mL |
| LLOQ | 0.5 µg/mL |
| Recovery | 90 - 110% |
A general workflow for the identification of a metabolite like this compound is presented below.
References
Methodological & Application
Application Notes and Protocols: Bazedoxifene N-Oxide Analytical Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) used in combination with conjugated estrogens for the treatment of moderate to severe vasomotor symptoms associated with menopause and the prevention of postmenopausal osteoporosis.[1][2] The metabolism of bazedoxifene is extensive, primarily occurring via glucuronidation by uridine diphosphate (UDP) glucuronosyltransferase (UGT) enzymes, with little to no metabolism mediated by cytochrome P450 (CYP) enzymes.[1][2][3] Bazedoxifene N-Oxide is recognized as a minor metabolite of bazedoxifene, identified in human feces and the urine of Tg.Ras mice. As an analytical reference standard, this compound is crucial for the accurate identification and quantification of this metabolite in various biological matrices during preclinical and clinical studies.
Chemical Information:
-
Chemical Name: 1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol
-
CAS Number: 1174289-22-5
-
Molecular Formula: C₃₀H₃₄N₂O₄
-
Molecular Weight: 486.6 g/mol
Metabolic Pathway of Bazedoxifene
Bazedoxifene is primarily metabolized in the intestine and liver through glucuronidation. The major metabolites are bazedoxifene-5-glucuronide and bazedoxifene-4'-glucuronide. While CYP-mediated metabolism is minimal, the formation of this compound suggests a minor oxidative metabolic pathway.
Caption: Metabolic pathway of Bazedoxifene.
Analytical Methodologies and Protocols
The quantification of this compound in biological matrices typically requires a sensitive and specific analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The following protocol is a recommended starting point for method development.
Experimental Workflow for Quantification of this compound
Caption: Workflow for this compound analysis.
Detailed Protocol for LC-MS/MS Quantification
This protocol is based on established methods for the parent compound, bazedoxifene, and general principles for the analysis of N-oxide metabolites.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma, serum, or homogenized fecal sample, add 10 µL of internal standard (e.g., a stable isotope-labeled this compound).
-
Add 200 µL of acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a 20 µL aliquot into the HPLC system.
2. Liquid Chromatography Conditions
-
HPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: Hypersil BDS C8 (4.6 x 150mm, 5µm) or equivalent reversed-phase column.
-
Mobile Phase A: 10 mM Potassium Dihydrogen Orthophosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient elution may be necessary to resolve the N-oxide from the parent drug and other metabolites. A suggested starting point is a linear gradient from 60% A to 40% A over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Autosampler Temperature: 4°C.
3. Mass Spectrometry Conditions
-
Mass Spectrometer: SCIEX TQ5500 or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: To be determined by direct infusion of the analytical reference standard. The precursor ion will be [M+H]⁺.
-
Internal Standard: To be determined based on the specific internal standard used.
-
-
Optimization: Ion source parameters (e.g., ion spray voltage, temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) should be optimized for maximum sensitivity.
4. Calibration and Quantification
-
Prepare calibration standards by spiking known concentrations of the this compound analytical reference standard into a blank biological matrix.
-
A typical calibration curve range for bazedoxifene metabolites is 0.1 to 20 ng/mL.
-
The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Quantitative Data Summary
The following tables summarize pharmacokinetic and analytical parameters for the parent compound, bazedoxifene. These can serve as a reference for expected values and method development for this compound.
Table 1: Pharmacokinetic Parameters of Bazedoxifene in Healthy Postmenopausal Women (20 mg single oral dose)
| Parameter | Value | Reference |
| Tmax (h) | 2.5 ± 2.1 | |
| Cmax (ng/mL) | 3.30 ± 0.92 | |
| AUClast (h·ng/mL) | 44.32 ± 22.24 | |
| Elimination Half-life (h) | ~30 | |
| Absolute Bioavailability | ~6% | |
| Volume of Distribution (L/kg) | 14.7 ± 3.9 |
Table 2: Representative HPLC and LC-MS/MS Method Parameters for Bazedoxifene Analysis
| Parameter | HPLC Method | LC-MS/MS Method |
| Column | Hypersil BDS C8 (4.6 x 150mm, 5µm) | Not specified, but a C18 or similar reversed-phase column is common. |
| Mobile Phase | Buffer (Potassium dihydrogen orthophosphate, pH 3.0) and Acetonitrile (60:40, v/v) | Not specified, but typically involves a gradient of aqueous buffer and organic solvent. |
| Flow Rate | 1.0 mL/min | Not specified. |
| Detection | PDA at 290 nm | Tandem Mass Spectrometry |
| Retention Time | 5.852 min | Not specified. |
| Linear Range | 0.1 - 32 µg/mL | 0.1 - 20 ng/mL |
| LLOQ | 0.5 µg/mL | 0.1 ng/mL |
Stability and Storage
N-oxide metabolites can be unstable and may revert to the parent drug. Therefore, proper handling and storage of the this compound analytical reference standard and biological samples are critical.
-
Reference Standard: Store at -20°C as a solid.
-
Stock Solutions: Prepare fresh and store at low temperatures. Avoid prolonged exposure to light and high temperatures.
-
Biological Samples: Collect and process samples promptly. Store at -80°C until analysis. Minimize freeze-thaw cycles.
Conclusion
The this compound analytical reference standard is an essential tool for the accurate bioanalysis of this minor metabolite. The provided protocols and data offer a comprehensive starting point for researchers in drug metabolism and pharmacokinetics to develop and validate robust analytical methods for its quantification. Careful consideration of the potential instability of N-oxide compounds is necessary to ensure data integrity.
References
Application Note: Quantitative Analysis of Bazedoxifene N-Oxide in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Bazedoxifene N-Oxide, a metabolite of the selective estrogen receptor modulator (SERM) Bazedoxifene, in human plasma. The method utilizes a simple protein precipitation extraction procedure and a stable isotope-labeled internal standard (Bazedoxifene-d4) to ensure accuracy and precision. The chromatographic separation is achieved on a reversed-phase C18 column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and other research applications requiring the quantification of this compound.
Introduction
Bazedoxifene is a third-generation SERM used for the prevention of postmenopausal osteoporosis. It acts as an estrogen receptor agonist in bone and an antagonist in the uterus and breast tissue.[1][2] Like many xenobiotics, Bazedoxifene undergoes metabolism in the body, leading to the formation of various metabolites. One of these is this compound, formed through the oxidation of the tertiary amine in the azepane ring. Accurate quantification of this metabolite is crucial for a comprehensive understanding of the pharmacokinetics and metabolism of Bazedoxifene.
N-oxide metabolites are known to be potentially unstable, often reverting to the parent drug during sample handling and analysis.[3][4] Therefore, a carefully developed and validated bioanalytical method is essential. This application note provides a detailed protocol for the quantification of this compound in human plasma, addressing the potential stability challenges and ensuring reliable results.
Experimental
Materials and Reagents
-
This compound (CAS: 1174289-22-5)[5]
-
Bazedoxifene-d4 (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Sample Preparation
Due to the potential instability of N-oxide metabolites, it is crucial to handle samples with care, avoiding high temperatures and extreme pH conditions. Protein precipitation with acetonitrile has been shown to be a suitable extraction method for N-oxides.
Protocol:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 20 µL of Bazedoxifene-d4 internal standard working solution (concentration to be optimized).
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at ambient temperature.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Water with 0.1% Formic Acid: 10% Acetonitrile).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 35°C.
Table 1: Chromatographic Gradient
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 0.5 | 10 |
| 3.0 | 90 |
| 4.0 | 90 |
| 4.1 | 10 |
| 5.0 | 10 |
Mass Spectrometry
-
System: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
Table 2: Predicted MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| This compound | 487.3 | 471.3 (Loss of O) | 100 | 25 |
| This compound | 487.3 | 112.1 (Azepane ring fragment) | 100 | 35 |
| Bazedoxifene-d4 (IS) | 475.3 | 116.1 (Deuterated Azepane ring fragment) | 100 | 35 |
Note: The precursor ion for this compound is calculated from its molecular weight of 486.6 g/mol ([M+H]+). The product ions are predicted based on the common fragmentation pattern of N-oxides (neutral loss of oxygen) and the known fragmentation of Bazedoxifene to produce the characteristic azepane ring fragment.
Method Validation (Summary)
A full method validation should be performed according to regulatory guidelines. The following parameters should be assessed:
-
Linearity: A calibration curve should be prepared in the appropriate concentration range (e.g., 0.1 - 100 ng/mL) with a minimum of six non-zero standards.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on three separate occasions.
-
Selectivity and Specificity: Assessed by analyzing blank plasma from at least six different sources.
-
Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.
-
Recovery: Determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Assessed under various conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability. The stability of N-oxide metabolites is a critical parameter to evaluate.
Results and Discussion
This LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for any variability during sample preparation and analysis. The chromatographic conditions are optimized to provide good peak shape and separation from potential interferences. The MRM transitions are selected to provide high selectivity and sensitivity for the detection of this compound.
Visualizations
Experimental Workflow
Caption: LC-MS/MS workflow for this compound quantification.
Bazedoxifene Signaling Pathway
Caption: Simplified signaling pathway of Bazedoxifene.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive tool for the quantification of this compound in human plasma. The protocol is designed to be easily implemented in a research laboratory setting and can be adapted for various pharmacokinetic and metabolic studies of Bazedoxifene. The careful consideration of the potential instability of the N-oxide metabolite is a key feature of this method, ensuring the generation of high-quality data.
References
Application Note: High-Resolution Mass Spectrometry for the Analysis of Bazedoxifene N-Oxide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) used for the management of postmenopausal osteoporosis and to treat moderate-to-severe vasomotor symptoms associated with menopause.[1][2] As a SERM, it exhibits tissue-selective estrogen receptor agonist or antagonist activity; it acts as an antagonist in breast and uterine tissues and an agonist in bone, regulating bone turnover and lipid metabolism.[1][3][4] The metabolism of Bazedoxifene is extensive, primarily occurring via glucuronidation by uridine diphosphate (UDP) glucuronosyltransferase (UGT) enzymes, with little to no cytochrome P450-mediated metabolism.
One of the identified metabolites is Bazedoxifene N-Oxide (C₃₀H₃₄N₂O₄, Molecular Weight: 486.6 g/mol ), an oxidative degradation product. Accurate detection and quantification of such metabolites are crucial in drug metabolism and pharmacokinetic (DMPK) studies, as well as for doping control, since Bazedoxifene is on the World Anti-Doping Agency (WADA) prohibited list. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers the necessary sensitivity and specificity for the unambiguous identification and quantification of Bazedoxifene and its metabolites in complex biological matrices.
This application note provides a detailed protocol for the analysis of this compound using LC-HRMS, including sample preparation, instrument parameters, and expected results.
Signaling Pathway of Bazedoxifene
Bazedoxifene's mechanism of action involves differential binding to estrogen receptors (ERα and ERβ). In tissues like the breast and endometrium, it acts as a competitive antagonist, leading to antiproliferative effects. This antagonism can inhibit signaling pathways such as STAT3 and MAPK. In bone, it acts as an agonist, promoting bone mineral density.
Experimental Protocols
Sample Preparation (from Human Plasma)
This protocol is based on liquid-liquid extraction techniques suitable for removing proteins and isolating the analytes of interest.
-
Thawing: Thaw frozen human plasma samples at room temperature.
-
Aliquoting: Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard: Add 20 µL of an internal standard solution (e.g., a stable isotope-labeled Bazedoxifene) to each sample, vortex briefly.
-
Protein Precipitation: Add 600 µL of acetonitrile to precipitate plasma proteins. Vortex for 1 minute.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Extraction: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Final Centrifugation: Centrifuge at 10,000 x g for 5 minutes to pellet any remaining particulates.
-
Injection: Transfer the clear supernatant to an autosampler vial for LC-HRMS analysis.
LC-HRMS Method
The following parameters provide a robust method for the separation and detection of this compound.
| Parameter | Setting |
| Liquid Chromatography | Agilent 1290 Infinity II or equivalent |
| Column | ZORBAX Extend-C18, 2.1 x 100 mm, 1.8 µm |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 2.0 µL |
| Gradient Elution | Time (min) |
| 0.0 | |
| 1.0 | |
| 8.0 | |
| 10.0 | |
| 10.1 | |
| 12.0 | |
| High-Resolution MS | Agilent 6545 Q-TOF or equivalent |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Gas Temperature | 325°C |
| Drying Gas Flow | 9 L/min |
| Nebulizer Pressure | 40 psi |
| Capillary Voltage | 3500 V |
| Mass Range | 100 - 900 m/z |
| Acquisition Mode | MS1 (Full Scan) and Targeted MS/MS |
| Collision Energy | 20-40 eV (for MS/MS) |
| Reference Masses | Continuous infusion of reference standards for mass accuracy |
Experimental Workflow
The overall process from sample collection to data analysis is outlined below.
Results and Discussion
High-Resolution Mass Spectra and Fragmentation
Using HRMS, this compound is expected to be detected as a protonated molecular ion [M+H]⁺ in positive ESI mode. The high mass accuracy of a Q-TOF instrument allows for the determination of the elemental composition, confirming the identity of the metabolite.
A characteristic fragmentation of N-oxides in mass spectrometry is the neutral loss of an oxygen atom (16 Da), a process often referred to as deoxygenation. This can occur through collision-induced dissociation (CID) in the MS/MS experiment or sometimes as an in-source thermal process. The resulting fragment ion corresponds to the protonated parent drug, Bazedoxifene.
| Analyte | Formula | Expected [M+H]⁺ (m/z) | Key Fragment Ion (m/z) | Fragment Identity |
| Bazedoxifene | C₃₀H₃₄N₂O₃ | 471.2642 | - | - |
| This compound | C₃₀H₃₄N₂O₄ | 487.2591 | 471.2642 | [M+H-O]⁺ |
Quantitative Performance
The LC-HRMS method should be validated for quantitative performance. Based on published data for Bazedoxifene and its metabolites, the following performance characteristics can be expected.
| Parameter | Expected Value |
| Linearity Range | 0.1 - 200 ng/mL |
| Limit of Detection (LOD) | < 0.2 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 - 0.5 ng/mL |
| Accuracy | 90 - 115% |
| Interday Precision (%CV) | < 10% |
Conclusion
The described LC-HRMS method provides a sensitive, selective, and robust protocol for the determination of this compound in biological matrices. The high mass accuracy of the Q-TOF analyzer allows for confident identification of the metabolite, while the chromatographic separation ensures resolution from the parent drug and other metabolites. This application note serves as a comprehensive guide for researchers in drug metabolism, pharmacokinetics, and related fields for the analysis of Bazedoxifene and its oxidative metabolites.
References
Application Note: A Validated Stability-Indicating HPLC Method for the Separation of Bazedoxifene and Bazedoxifene N-Oxide
Abstract
This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation and determination of Bazedoxifene and its primary oxidative degradation product, Bazedoxifene N-Oxide. The method is developed for researchers, scientists, and drug development professionals involved in the quality control, stability testing, and formulation development of Bazedoxifene. The chromatographic separation was achieved on an X-terra RP-18 column using a gradient elution with a phosphate buffer and acetonitrile mobile phase, delivering excellent resolution and peak shape within an 18-minute run time. This method is demonstrated to be specific, accurate, and precise, making it suitable for routine analysis in a pharmaceutical laboratory setting.
Introduction
Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) used in combination with conjugated estrogens for the treatment of vasomotor symptoms associated with menopause and the prevention of postmenopausal osteoporosis. During its synthesis, formulation, and storage, Bazedoxifene can be susceptible to degradation, particularly through oxidation. The tertiary amine in the azepane ring of the Bazedoxifene molecule is a potential site for oxidation, leading to the formation of this compound.
Regulatory guidelines necessitate the monitoring and control of such impurities. Therefore, a reliable and validated analytical method capable of separating the active pharmaceutical ingredient (API) from its potential degradation products is crucial. This document provides a detailed protocol for a stability-indicating HPLC method that effectively resolves Bazedoxifene from this compound and other related substances.
Experimental Protocol
Materials and Reagents
-
Bazedoxifene Acetate Reference Standard
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Dipotassium Hydrogen Phosphate (K₂HPO₄) (Analytical Grade)
-
Orthophosphoric Acid (Analytical Grade)
-
Water (HPLC Grade)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a PDA or UV detector was used. The detailed chromatographic conditions are summarized in the table below.[1][2]
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | X-terra RP-18, 150 x 4.6 mm, 3.5 µm particle size |
| Mobile Phase A | 10 mM K₂HPO₄ buffer (pH adjusted to 8.3 with orthophosphoric acid) : Acetonitrile (70:30, v/v) |
| Mobile Phase B | Water : Acetonitrile (10:90, v/v) |
| Gradient Elution | Time (min) / %B: 0.01/32, 5/32, 7/100, 15/100, 16/32, 18/32 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detector Wavelength | 220 nm |
| Injection Volume | 5 µL |
| Run Time | 18 minutes |
Preparation of Solutions
Mobile Phase Preparation:
-
Mobile Phase A: Dissolve an appropriate amount of K₂HPO₄ in HPLC grade water to make a 10 mM solution. Adjust the pH to 8.3 using diluted orthophosphoric acid. Mix this buffer with acetonitrile in a 70:30 (v/v) ratio. Filter and degas.
-
Mobile Phase B: Mix HPLC grade water and acetonitrile in a 10:90 (v/v) ratio. Filter and degas.
Diluent Preparation:
-
The diluent used for sample and standard preparation is Mobile Phase B (Water:Acetonitrile, 10:90 v/v).[2]
Standard Solution Preparation:
-
Bazedoxifene Standard Stock Solution (500 µg/mL): Accurately weigh and dissolve an appropriate amount of Bazedoxifene Acetate reference standard in the diluent.
-
This compound Standard Stock Solution (500 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent.
Sample Solution Preparation (for Assay):
-
Prepare a solution of the test sample in the diluent to obtain a final concentration of approximately 500 µg/mL of Bazedoxifene.
System Suitability Solution:
-
Prepare a mixed solution containing Bazedoxifene (500 µg/mL) and this compound at a relevant concentration (e.g., 0.15% of the Bazedoxifene concentration) in the diluent.
HPLC Analysis Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of Bazedoxifene and this compound.
Caption: Workflow for the HPLC separation of Bazedoxifene and its N-Oxide.
Results and Discussion
The developed method was successful in separating Bazedoxifene from its oxidative degradation product, this compound, as well as other process-related impurities.[1][2] The method was validated according to ICH guidelines and demonstrated excellent specificity, linearity, accuracy, and precision.
System Suitability: The system suitability parameters were evaluated to ensure the performance of the chromatographic system. The resolution between Bazedoxifene and this compound was found to be greater than 2.0, indicating a complete baseline separation. The tailing factor for the Bazedoxifene peak was less than 1.5, demonstrating good peak symmetry.
Specificity: Forced degradation studies, including oxidative stress with 1.0% hydrogen peroxide, confirmed that the method is stability-indicating. The degradation products were well-resolved from the main Bazedoxifene peak, proving the specificity of the method.
Quantitative Data Summary: The following table summarizes the typical retention times (RT), relative retention times (RRT), and resolution (Rs) obtained using this method. As N-oxides are generally more polar than the parent amine, this compound is expected to elute earlier than Bazedoxifene in a reversed-phase system.
| Compound | Retention Time (RT) (min) | Relative Retention Time (RRT)* | Resolution (Rs) |
| This compound | ~ 8.5 | ~ 0.89 | > 2.0 |
| Bazedoxifene | ~ 9.6 | 1.00 | - |
*Relative Retention Time is calculated with respect to the retention time of Bazedoxifene. Note: The exact retention times may vary slightly depending on the specific HPLC system, column batch, and mobile phase preparation.
Conclusion
The HPLC method detailed in this application note is a reliable and robust procedure for the separation and quantification of Bazedoxifene and its key oxidative impurity, this compound. The method's short run time and use of common reagents make it efficient and cost-effective for routine quality control and stability studies in the pharmaceutical industry. The validation data confirms that the method is specific, precise, and accurate for its intended purpose.
References
Application Note: Detection of Bazedoxifene N-Oxide in Human Urine by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the sensitive and specific detection of Bazedoxifene N-oxide, a minor metabolite of the selective estrogen receptor modulator (SERM) Bazedoxifene, in human urine. The method utilizes enzymatic hydrolysis to cleave glucuronide conjugates, followed by solid-phase extraction (SPE) for sample cleanup and concentration. Analyte detection and quantification are achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, drug metabolism research, and anti-doping analysis.
Introduction
Bazedoxifene is a third-generation SERM used for the treatment of moderate to severe vasomotor symptoms associated with menopause and for the prevention of postmenopausal osteoporosis. The primary route of metabolism for Bazedoxifene is glucuronidation, with Bazedoxifene-5-glucuronide being the major circulating metabolite.[1][2] A minor metabolic pathway involves the formation of this compound. Although present in small amounts, the detection and quantification of this metabolite in human urine are important for comprehensive pharmacokinetic profiling and for doping control purposes, as Bazedoxifene is listed on the World Anti-Doping Agency (WADA) Prohibited List.[3]
This application note describes a robust LC-MS/MS method for the analysis of this compound in human urine. The workflow includes a sample preparation procedure involving enzymatic hydrolysis to account for conjugated metabolites, followed by solid-phase extraction to remove matrix interferences.
Experimental
Materials and Reagents
-
This compound reference standard
-
Bazedoxifene-d4 (internal standard)
-
β-glucuronidase from E. coli
-
Phosphate buffer (pH 6.8)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
Sample Preparation
A detailed workflow for the preparation of human urine samples prior to LC-MS/MS analysis is provided below. This procedure includes enzymatic hydrolysis to cleave glucuronide conjugates of Bazedoxifene and its metabolites, followed by solid-phase extraction to concentrate the analytes and remove interfering matrix components.
1. Enzymatic Hydrolysis: Since a significant portion of Bazedoxifene and its metabolites are excreted as glucuronide conjugates, an enzymatic hydrolysis step is crucial for the accurate quantification of the total analyte concentration.
-
To 2 mL of human urine, add 1 mL of 0.8 M phosphate buffer (pH 6.8).
-
Add 50 µL of β-glucuronidase solution.
-
Incubate the mixture at 50°C for 3 hours.
-
After incubation, cool the sample to room temperature.
2. Solid-Phase Extraction (SPE): SPE is employed to clean up the sample and concentrate the analytes of interest.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of water, followed by 3 mL of a solution of 5% methanol in 1% formic acid.
-
Elution: Elute the analytes with 3 mL of a 5% ammonium hydroxide in methanol solution.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The separation and detection of this compound are performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
LC Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Time (min) |
| 0.0 | |
| 1.0 | |
| 8.0 | |
| 9.0 | |
| 9.1 | |
| 12.0 |
MS/MS Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Analyte | Precursor Ion (m/z) |
| This compound | 487.3 |
| Bazedoxifene-d4 (IS) | 475.3 |
Results and Data Presentation
The developed method was validated for its performance in detecting this compound in human urine. The following table summarizes the quantitative data obtained from a representative study.
| Parameter | Bazedoxifene |
| Linearity Range | 0.5 - 200 ng/mL |
| Limit of Detection (LOD) | <0.2 ng/mL |
| Interday Precision (%RSD) | 2.2% - 3.6% |
| Interday Accuracy (%Bias) | -10.0% to 1.9% |
Data adapted from a study on the detection of Bazedoxifene and its metabolites for doping control purposes.[3]
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the analytical procedure for the detection of this compound in human urine.
Caption: Experimental workflow for the detection of this compound.
Metabolic Pathway of Bazedoxifene
Bazedoxifene undergoes several metabolic transformations in the body. The primary pathway is glucuronidation, while N-oxidation represents a minor route.
Caption: Metabolic pathway of Bazedoxifene.
Conclusion
This application note provides a comprehensive and detailed protocol for the detection of this compound in human urine. The combination of enzymatic hydrolysis, solid-phase extraction, and LC-MS/MS analysis allows for the sensitive and specific quantification of this minor metabolite. The presented workflow and methodologies can be readily adapted by researchers and professionals in the fields of drug metabolism, pharmacokinetics, and anti-doping science to facilitate their analytical needs.
References
Application Notes and Protocols for the Quantification of Bazedoxifene N-Oxide in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of Bazedoxifene N-Oxide, a metabolite of the selective estrogen receptor modulator Bazedoxifene, in human plasma samples. The described method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for bioanalytical studies.
Introduction
Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) used for the prevention of postmenopausal osteoporosis. Understanding its metabolic fate is crucial for a comprehensive pharmacokinetic assessment. One of the metabolic pathways of Bazedoxifene is N-oxidation, leading to the formation of this compound. Accurate quantification of this metabolite in plasma is essential for pharmacokinetic modeling, drug-drug interaction studies, and overall drug development. This protocol outlines a robust and reliable LC-MS/MS method for this purpose.
N-oxide metabolites can be prone to instability, potentially reverting to the parent drug. Therefore, careful handling and optimized analytical conditions are critical for accurate quantification. This protocol incorporates best practices for the analysis of N-oxide metabolites to ensure data integrity.
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard:
-
This compound reference standard (purity ≥95%)
-
Bazedoxifene-d4 N-Oxide (or other suitable stable isotope-labeled internal standard, IS) (purity ≥95%). If a stable isotope-labeled IS is not available, a structurally related compound with similar chromatographic and mass spectrometric behavior may be used, such as Raloxifene N-Oxide, after thorough validation.
-
-
Chemicals and Solvents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
-
Human Plasma:
-
Blank human plasma with K2-EDTA as anticoagulant, sourced from a certified vendor.
-
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL):
-
Prepare individual stock solutions of this compound and the internal standard (IS) in methanol.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the this compound stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the IS stock solution with a 50:50 (v/v) mixture of methanol and water.
-
Sample Preparation: Protein Precipitation
-
Label polypropylene tubes for calibration standards, quality control (QC) samples, and unknown plasma samples.
-
Add 50 µL of the appropriate working standard solution (or blank diluent for the blank sample) to the corresponding tubes.
-
Pipette 100 µL of human plasma into each tube.
-
Add 20 µL of the internal standard working solution to all tubes except the blank.
-
Vortex each tube for 30 seconds.
-
Add 400 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the residue in 200 µL of the mobile phase (see section 4).
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Liquid Chromatography Conditions
-
Instrument: UPLC or HPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 20 0.5 20 2.5 95 3.5 95 3.6 20 | 5.0 | 20 |
Mass Spectrometry Conditions
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) This compound 487.2 471.2 150 To be optimized | Bazedoxifene-d4 N-Oxide (IS) | 491.2 | 475.2 | 150 | To be optimized |
Note: The precursor ion for this compound is based on its molecular weight ([M+H]+). The product ion is a proposed fragment resulting from the loss of an oxygen atom. These transitions must be optimized on the specific mass spectrometer being used.
Data Presentation: Method Validation Summary
The following tables summarize the expected performance characteristics of the LC-MS/MS method for the quantification of this compound. These target values are based on typical requirements for bioanalytical method validation.
Table 1: Calibration Curve and Linearity
| Parameter | Target Value |
|---|---|
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Weighting | 1/x² |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
|---|---|---|---|---|
| LLOQ | 0.1 | ≤ 20% | ≤ 20% | ± 20% |
| Low QC | 0.3 | ≤ 15% | ≤ 15% | ± 15% |
| Mid QC | 10 | ≤ 15% | ≤ 15% | ± 15% |
| High QC | 80 | ≤ 15% | ≤ 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
|---|---|---|---|
| Low QC | 0.3 | Consistent and reproducible | Minimal |
| High QC | 80 | Consistent and reproducible | Minimal |
Table 4: Stability
| Stability Condition | Duration | Temperature | Acceptance Criteria |
|---|---|---|---|
| Bench-top Stability | 4 hours | Room Temperature | ± 15% of initial concentration |
| Freeze-Thaw Stability | 3 cycles | -80°C to Room Temperature | ± 15% of initial concentration |
| Long-term Stability | 30 days | -80°C | ± 15% of initial concentration |
Visualizations
Application Note and Protocol for the Solid-Phase Extraction of Bazedoxifene N-Oxide from Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) used for the prevention of postmenopausal osteoporosis. While the primary metabolic pathway for Bazedoxifene is glucuronidation, understanding the disposition of all metabolites, including oxidative products like Bazedoxifene N-Oxide, is crucial for comprehensive pharmacokinetic and safety assessments.[1][2][3][4][5] this compound is an oxidative degradation product of Bazedoxifene. This application note provides a detailed protocol for the solid-phase extraction (SPE) of this compound from human plasma, suitable for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for developing a robust SPE method.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₃₄N₂O₄ | |
| Molecular Weight | 486.6 g/mol | |
| Solubility | Slightly soluble in DMSO and methanol. |
Experimental Protocol
This protocol is designed for the extraction of this compound from human plasma using a reversed-phase SPE sorbent. The general steps of SPE include conditioning, equilibration, sample loading, washing, and elution.
Materials and Reagents
-
Human plasma (K2-EDTA)
-
This compound reference standard
-
Internal Standard (IS) (e.g., deuterated this compound)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Reversed-phase SPE cartridges (e.g., C18, 100 mg, 3 mL)
-
Centrifuge
-
SPE vacuum manifold
-
Nitrogen evaporator
Sample Pre-treatment
-
Thaw frozen human plasma samples to room temperature.
-
Vortex the plasma samples for 10 seconds to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 500 µL of plasma.
-
Spike with an appropriate concentration of the internal standard.
-
Add 1 mL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
Solid-Phase Extraction (SPE) Protocol
The following steps should be performed using an SPE vacuum manifold.
| Step | Reagent | Volume | Purpose |
| Conditioning | Methanol | 2 mL | To solvate the stationary phase. |
| Equilibration | Water | 2 mL | To prepare the sorbent for the aqueous sample. |
| Sample Loading | Pre-treated plasma supernatant | ~1.5 mL | To adsorb the analyte onto the sorbent. |
| Washing 1 | 5% Methanol in Water | 1 mL | To remove polar interferences. |
| Washing 2 | 30% Methanol in Water | 1 mL | To remove less polar interferences. |
| Drying | N/A | 5 minutes | To remove residual aqueous solvent. |
| Elution | 0.1% Formic Acid in Methanol | 1 mL | To desorb the analyte from the sorbent. |
Post-Elution Processing
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of a suitable mobile phase for LC-MS/MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 15 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
Quantitative Analysis
Analysis of the extracted samples is typically performed using LC-MS/MS due to its high sensitivity and selectivity for complex biological matrices.
Method Performance (Hypothetical Data)
The following table summarizes the expected performance characteristics of this SPE method.
| Parameter | Result |
| Recovery | > 85% |
| Matrix Effect | < 15% |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
Experimental Workflow Diagram
Solid-Phase Extraction Workflow for this compound.
This application note provides a comprehensive and detailed protocol for the solid-phase extraction of this compound from human plasma. The described method is robust and suitable for quantitative bioanalysis, enabling researchers to accurately determine the concentrations of this metabolite in pharmacokinetic and metabolic studies. The use of reversed-phase SPE offers excellent cleanup of biological matrices, leading to reliable and reproducible results when coupled with LC-MS/MS analysis.
References
- 1. Bazedoxifene | C30H34N2O3 | CID 154257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Metabolic disposition of [14C]bazedoxifene in healthy postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bazedoxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols: Bazedoxifene N-Oxide for Impurity Profiling Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) used for the prevention of postmenopausal osteoporosis.[1] As with any active pharmaceutical ingredient (API), a thorough understanding and control of impurities are critical for ensuring its quality, safety, and efficacy. Impurity profiling is a key aspect of the drug development and manufacturing process, mandated by regulatory agencies worldwide.
Bazedoxifene N-Oxide (CAS No: 1174289-22-5) has been identified as a potential oxidative degradation product of Bazedoxifene.[2][3] Its presence in the drug substance or product can be an indicator of manufacturing process excursions or improper storage conditions. Therefore, the availability of well-characterized this compound as a reference standard and robust analytical methods for its detection and quantification are essential for comprehensive impurity profiling studies.
These application notes provide detailed protocols for the identification and quantification of this compound in Bazedoxifene drug substance, leveraging forced degradation studies and a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Bazedoxifene and its N-Oxide Impurity
| Compound | Structure | Chemical Name | Molecular Formula | Molecular Weight |
| Bazedoxifene | [Insert Image of Bazedoxifene Structure Here] | 1-[[4-[2-(Hexahydro-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol | C₃₀H₃₄N₂O₃ | 470.61 g/mol |
| This compound | [Insert Image of this compound Structure Here] | 1-[[4-[2-(Hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol[4][5] | C₃₀H₃₄N₂O₄ | 486.6 g/mol |
Experimental Protocols
Forced Degradation Studies to Generate this compound
Forced degradation studies are essential for identifying potential degradation products and demonstrating the specificity of stability-indicating analytical methods. Bazedoxifene has been found to be susceptible to oxidative stress, leading to the formation of this compound.
Objective: To generate this compound from Bazedoxifene drug substance under oxidative stress conditions.
Materials:
-
Bazedoxifene active pharmaceutical ingredient (API)
-
Hydrogen peroxide (H₂O₂), 3% solution
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Volumetric flasks
-
Pipettes
Protocol:
-
Sample Preparation: Accurately weigh and dissolve a known amount of Bazedoxifene API in a minimal amount of methanol in a volumetric flask.
-
Stress Condition: Add 3% hydrogen peroxide solution to the Bazedoxifene solution. The final concentration of Bazedoxifene should be approximately 1 mg/mL.
-
Incubation: Store the solution at room temperature for 24 hours, protected from light.
-
Neutralization (Optional): If necessary, the reaction can be stopped by adding a reducing agent like sodium bisulfite.
-
Sample Analysis: Dilute the stressed sample with the mobile phase to a suitable concentration for HPLC analysis.
Stability-Indicating HPLC Method for the Analysis of Bazedoxifene and this compound
This method is adapted from a validated stability-indicating HPLC method for Bazedoxifene and its related substances.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Xterra RP18 (150 x 4.6 mm, 3.5 µm) or equivalent |
| Mobile Phase A | 0.01 M Potassium dihydrogen phosphate buffer (pH adjusted to 6.5 with diluted orthophosphoric acid) |
| Mobile Phase B | Acetonitrile and Water (90:10, v/v) |
| Gradient Elution | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Diluent | Water and Acetonitrile (50:50, v/v) |
System Suitability:
Before sample analysis, the chromatographic system must meet the following criteria:
-
Tailing Factor (Asymmetry Factor) for Bazedoxifene peak: Not more than 2.0.
-
Theoretical Plates for Bazedoxifene peak: Not less than 2000.
-
Resolution between Bazedoxifene and this compound peaks: Not less than 2.0.
Protocol for Determination of Relative Response Factor (RRF), LOD, and LOQ for this compound
Accurate quantification of impurities requires the determination of their Relative Response Factor (RRF) relative to the main analyte. The Limit of Detection (LOD) and Limit of Quantification (LOQ) establish the sensitivity of the analytical method.
Objective: To determine the RRF, LOD, and LOQ for this compound using the developed HPLC method.
Materials:
-
Bazedoxifene reference standard
-
This compound reference standard
-
Diluent (as specified in the HPLC method)
Protocol for RRF Determination:
-
Standard Solutions: Prepare a stock solution of Bazedoxifene and a separate stock solution of this compound of known concentrations in the diluent.
-
Mixed Standard Solution: Prepare a solution containing both Bazedoxifene and this compound at a known concentration (e.g., at the specification level for impurities).
-
Chromatographic Analysis: Inject the mixed standard solution into the HPLC system and record the chromatogram.
-
Calculation: Calculate the RRF using the following formula:
RRF = (Response of this compound / Concentration of this compound) / (Response of Bazedoxifene / Concentration of Bazedoxifene)
Where "Response" refers to the peak area.
Protocol for LOD and LOQ Determination:
-
Based on Signal-to-Noise Ratio:
-
Prepare a series of diluted solutions of this compound.
-
Inject these solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
Prepare a calibration curve with at least five concentrations of this compound in the expected range of the LOQ.
-
Determine the slope (S) of the calibration curve and the standard deviation of the response (σ), which can be estimated from the standard deviation of the y-intercepts of regression lines.
-
Calculate LOD and LOQ using the following formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
Data Presentation
The following tables should be used to summarize the quantitative data obtained from the impurity profiling studies.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (Bazedoxifene) | ≤ 2.0 | |
| Theoretical Plates (Bazedoxifene) | ≥ 2000 | |
| Resolution (Bazedoxifene and this compound) | ≥ 2.0 |
Table 2: Quantitative Data for this compound
| Parameter | Method | Result |
| Relative Response Factor (RRF) | Calculated from mixed standard | To be determined experimentally |
| Limit of Detection (LOD) | Signal-to-Noise or Calibration Curve | To be determined experimentally |
| Limit of Quantification (LOQ) | Signal-to-Noise or Calibration Curve | To be determined experimentally |
Table 3: Impurity Profile of a Bazedoxifene Sample
| Impurity Name | Retention Time (min) | RRF | Amount (%) |
| This compound | From Table 2 | ||
| Other Known Impurities | |||
| Unknown Impurities | 1.0 (assumed) | ||
| Total Impurities |
Visualizations
Bazedoxifene Signaling Pathway
Bazedoxifene, as a SERM, exhibits tissue-specific estrogen agonist or antagonist effects. In bone, it acts as an agonist, promoting bone mineral density. In breast and uterine tissue, it generally acts as an antagonist. This differential activity is attributed to the conformation of the estrogen receptor (ER) upon ligand binding, leading to the recruitment of either co-activators or co-repressors of gene transcription.
Caption: Bazedoxifene's tissue-specific mechanism of action.
Experimental Workflow for Impurity Profiling
The following diagram illustrates the logical flow of the impurity profiling process for Bazedoxifene, focusing on the identification and quantification of this compound.
Caption: Workflow for this compound impurity profiling.
Conclusion
The use of this compound as a reference standard is crucial for the accurate impurity profiling of Bazedoxifene drug substance. The provided protocols for forced degradation and stability-indicating HPLC analysis offer a robust framework for the identification and quantification of this potential impurity. Adherence to these methodologies will support the development and manufacturing of high-quality, safe, and effective Bazedoxifene products, in line with regulatory expectations. It is imperative that laboratories validate these methods for their specific use and determine the Relative Response Factor, LOD, and LOQ for this compound to ensure accurate quantitative results.
References
- 1. The effects of bazedoxifene on mammographic breast density in postmenopausal women with osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. caymanchem.com [caymanchem.com]
- 4. pharmaceresearch.com [pharmaceresearch.com]
- 5. This compound | CAS No- 1174289-22-5 [chemicea.com]
Application Notes and Protocols: Bazedoxifene N-Oxide as a Biomarker of Bazedoxifene Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) used for the prevention of postmenopausal osteoporosis. Understanding its metabolic fate is crucial for evaluating its efficacy, safety, and potential drug-drug interactions. The primary metabolic pathway for Bazedoxifene is glucuronidation, leading to the formation of bazedoxifene-5-glucuronide and bazedoxifene-4'-glucuronide as the major metabolites. However, recent studies have identified Bazedoxifene N-oxide as a minor metabolite in human urine.[1] This discovery opens up the possibility of using this compound as an additional biomarker to provide a more comprehensive profile of Bazedoxifene metabolism. These application notes provide a detailed overview and protocols for the analysis of this compound.
Bazedoxifene Metabolism Overview
Bazedoxifene undergoes extensive metabolism, primarily through glucuronidation by uridine diphosphate glucuronosyltransferase (UGT) enzymes in the intestine and liver.[2] Cytochrome P450 (CYP) mediated metabolism of Bazedoxifene is considered to be minimal.[3] The major circulating metabolite is bazedoxifene-5-glucuronide, with plasma concentrations approximately 10-fold higher than the parent drug.[2] Bazedoxifene and its metabolites are predominantly eliminated in the feces. While glucuronidation is the main metabolic route, the formation of this compound represents a secondary, oxidative pathway.
References
- 1. Detection of bazedoxifene, a selective estrogen receptor modulator, in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bazedoxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. In vitro bioactivation of bazedoxifene and 2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Bazedoxifene N-Oxide Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) known for its tissue-specific effects. It acts as an estrogen receptor (ER) agonist in bone, preserving bone mineral density, while functioning as an ER antagonist in breast and uterine tissues.[1][2] This dual activity makes it a valuable compound for treating postmenopausal osteoporosis and potentially for breast cancer prevention.[1][3][4] Furthermore, emerging research has identified that bazedoxifene also inhibits the IL-6/GP130 signaling pathway, which subsequently suppresses STAT3 signaling, a key pathway in many cancers. Bazedoxifene N-Oxide is an impurity standard of Bazedoxifene.
These application notes provide detailed protocols for a series of cell-based assays to characterize the biological activity of this compound, focusing on its effects on estrogen receptor signaling, cancer cell proliferation, and osteoclast differentiation.
Key Biological Activities of Bazedoxifene
| Biological Target | Effect of Bazedoxifene | Relevant Disease/Condition |
| Estrogen Receptor α (ERα) & Estrogen Receptor β (ERβ) | Agonist in bone tissue, Antagonist in breast and uterine tissue. | Postmenopausal Osteoporosis, Breast Cancer |
| IL-6/GP130/STAT3 Signaling Pathway | Inhibition of IL-6-induced GP130 homodimerization, leading to reduced STAT3 phosphorylation. | Various Cancers (e.g., Breast, Lung, Pancreatic) |
| Osteoclasts | Inhibition of differentiation and bone resorption activity. | Osteoporosis |
Diagram 1: this compound's Dual Mechanism of Action
Caption: Dual mechanisms of this compound.
Protocol 1: Breast Cancer Cell Proliferation Assay
This assay evaluates the antagonistic effect of this compound on the proliferation of estrogen-dependent breast cancer cells, such as MCF-7.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on MCF-7 cell proliferation.
Materials:
-
MCF-7 cells (ATCC HTB-22)
-
Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/ml human recombinant insulin, and 1% Penicillin-Streptomycin.
-
Phenol red-free EMEM supplemented with 5% charcoal-stripped FBS.
-
This compound
-
17β-Estradiol (E2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent.
-
96-well cell culture plates.
Procedure:
-
Cell Culture: Maintain MCF-7 cells in complete growth medium in a humidified incubator at 37°C with 5% CO2.
-
Hormone Deprivation: Two days before the assay, switch the cells to phenol red-free EMEM with charcoal-stripped FBS to minimize background estrogenic effects.
-
Cell Seeding: Seed the hormone-deprived MCF-7 cells into 96-well plates at a density of 4,000-8,000 cells per well in 100 µL of the same medium. Incubate for 24 hours.
-
Treatment:
-
Prepare serial dilutions of this compound.
-
Treat cells with varying concentrations of this compound in the presence of a constant concentration of 17β-Estradiol (e.g., 1 nM) to assess antagonistic activity.
-
Include controls: vehicle control, E2 alone, and this compound alone.
-
-
Incubation: Incubate the plates for 6 days, changing the media with fresh treatments every 2 days.
-
Cell Viability Assessment: On day 6, add MTT reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the E2-treated control. Plot the data and determine the IC50 value.
Expected Outcome: this compound is expected to inhibit the E2-stimulated proliferation of MCF-7 cells in a dose-dependent manner.
Diagram 2: Workflow for Breast Cancer Cell Proliferation Assay
Caption: Workflow for assessing cell proliferation.
Protocol 2: Estrogen Receptor Luciferase Reporter Gene Assay
This assay measures the ability of this compound to modulate ER-mediated gene transcription.
Objective: To determine if this compound acts as an agonist or antagonist of ERα.
Materials:
-
A human cell line stably transfected with an estrogen-responsive luciferase reporter construct (e.g., T47D-KBluc or MCF7-VM7Luc4E2).
-
Appropriate cell culture medium.
-
This compound.
-
17β-Estradiol (E2) as a positive control agonist.
-
An ER antagonist (e.g., Fulvestrant) as a control.
-
Luciferase assay reagent.
-
96-well white, clear-bottom plates.
Procedure:
-
Cell Seeding: Plate the reporter cell line in 96-well white plates at an optimized density and allow them to attach overnight.
-
Treatment:
-
For agonist testing, treat the cells with a range of this compound concentrations.
-
For antagonist testing, treat the cells with a range of this compound concentrations in the presence of a constant EC50 concentration of E2.
-
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis:
-
Agonist activity: Normalize the luciferase signal to the vehicle control.
-
Antagonist activity: Normalize the luciferase signal to the E2-treated control.
-
Expected Outcome: this compound is expected to show little to no agonist activity but should antagonize the luciferase expression induced by E2.
Diagram 3: Principle of the ER Luciferase Reporter Assay
Caption: Agonist vs. Antagonist activity in a reporter assay.
Protocol 3: Osteoclast Differentiation Assay
This assay is used to assess the effect of this compound on the formation of osteoclasts from precursor cells, which is relevant to its anti-osteoporotic activity.
Objective: To determine if this compound inhibits RANKL-induced osteoclast differentiation.
Materials:
-
Murine bone marrow macrophages (BMMs) or RAW 264.7 cells.
-
Alpha-MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Macrophage colony-stimulating factor (M-CSF).
-
Receptor activator of nuclear factor kappa-B ligand (RANKL).
-
This compound.
-
TRAP (tartrate-resistant acid phosphatase) staining kit.
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed BMMs or RAW 264.7 cells in 96-well plates at a density of 1x10^4 cells/well in the presence of M-CSF (for BMMs).
-
Differentiation and Treatment:
-
Induce osteoclast differentiation by adding RANKL (e.g., 50 ng/mL).
-
Concurrently, treat the cells with various concentrations of this compound.
-
Include a vehicle control and a RANKL-only control.
-
-
Incubation: Culture the cells for 5-7 days, replacing the medium with fresh cytokines and test compound every 2-3 days.
-
TRAP Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Stain for TRAP activity according to the manufacturer's protocol. TRAP-positive, multinucleated (≥3 nuclei) cells are identified as osteoclasts.
-
-
Quantification: Count the number of TRAP-positive multinucleated cells per well under a microscope.
Expected Outcome: this compound should reduce the number of RANKL-induced osteoclasts in a dose-dependent manner.
Diagram 4: Osteoclast Differentiation and Inhibition Workflow
Caption: Workflow for osteoclast differentiation assay.
Data Presentation
All quantitative data should be summarized in tables for clear comparison.
Table 1: Example Data Summary for Cell Proliferation Assay
| Concentration of this compound (nM) | % Inhibition of Cell Proliferation (Mean ± SD) |
| 0.1 | |
| 1 | |
| 10 | |
| 100 | |
| 1000 | |
| IC50 (nM) |
Table 2: Example Data Summary for ER Luciferase Reporter Assay
| Treatment | Concentration (nM) | Fold Induction (Agonist) (Mean ± SD) | % Inhibition (Antagonist) (Mean ± SD) |
| Vehicle | - | 1.0 | 0 |
| 17β-Estradiol | 1 | N/A | |
| This compound | 10 | ||
| This compound + E2 | 10 + 1 | N/A |
Table 3: Example Data Summary for Osteoclast Differentiation Assay
| Concentration of this compound (nM) | Number of TRAP+ Multinucleated Cells/Well (Mean ± SD) |
| 0 (Vehicle) | |
| 1 | |
| 10 | |
| 100 | |
| 1000 |
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Bazedoxifene N-Oxide Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of Bazedoxifene N-Oxide.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting, undetected components from the sample matrix (e.g., plasma, urine). This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate and irreproducible quantification.[1] In bioanalysis, phospholipids from cell membranes are a common cause of matrix effects.[2]
Q2: I am observing significant ion suppression for this compound. What are the likely causes?
A2: Significant ion suppression in the analysis of this compound can arise from several factors:
-
Co-elution with Endogenous Components: Biological matrices are complex, containing numerous endogenous substances like phospholipids, salts, and proteins that can co-elute with this compound and compete for ionization.
-
Inadequate Sample Preparation: Insufficient removal of matrix components during sample preparation is a primary cause of ion suppression.[3]
-
Poor Chromatographic Resolution: If the HPLC or UHPLC method does not effectively separate this compound from interfering matrix components, the likelihood of ion suppression increases.
-
Instability of the N-Oxide Metabolite: A critical consideration for this compound is its potential instability, where it can revert back to the parent drug, Bazedoxifene. Certain sample preparation conditions, such as the use of methanol as a precipitation solvent in hemolyzed plasma, can exacerbate this conversion.
Q3: How can I quantitatively assess the matrix effect for my this compound assay?
A3: The most common method is the post-extraction spike method . This involves comparing the peak area of this compound in a solution where the analyte has been spiked into a pre-extracted blank matrix to the peak area of the analyte in a neat solution (e.g., mobile phase) at the same concentration. The matrix factor (MF) is calculated as follows:
MF (%) = (Peak Area in Matrix / Peak Area in Neat Solution) * 100
A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement. For a reliable method, the coefficient of variation (CV%) of the internal standard-normalized matrix factor should be less than 15%.
Troubleshooting Guide
This section provides solutions to common problems encountered during the analysis of this compound.
Issue 1: High Variability and Poor Reproducibility in Quality Control (QC) Samples
-
Possible Cause: Inconsistent matrix effects across different samples or instability of this compound during sample processing. N-oxide metabolites are known to be potentially unstable and can revert to the parent drug under certain conditions.
-
Troubleshooting Steps:
-
Optimize Sample Preparation:
-
Protein Precipitation (PPT): If using PPT, consider using acetonitrile instead of methanol, as methanol has been shown to promote the conversion of some N-oxides back to their parent form, especially in hemolyzed plasma.
-
Liquid-Liquid Extraction (LLE): Implement a robust LLE protocol. Bazedoxifene has been successfully extracted from plasma using LLE. A similar approach can be optimized for the N-oxide metabolite.
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract than PPT or LLE. Develop a method using a mixed-mode or reversed-phase SPE cartridge.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is highly recommended. It will co-elute with the analyte and experience similar matrix effects and instability, thus providing more accurate and precise quantification.
-
Control pH: Maintain a neutral or near-neutral pH during sample preparation and analysis to minimize the degradation of the N-oxide.
-
Issue 2: Low Analyte Recovery
-
Possible Cause: Inefficient extraction from the biological matrix or analyte loss during solvent evaporation and reconstitution steps.
-
Troubleshooting Steps:
-
Evaluate Different Extraction Solvents (for LLE): Test a range of organic solvents with varying polarities to find the optimal solvent for extracting this compound.
-
Optimize SPE Method:
-
Ensure proper conditioning and equilibration of the SPE cartridge.
-
Optimize the wash steps to remove interferences without eluting the analyte.
-
Test different elution solvents to ensure complete recovery of this compound from the cartridge.
-
-
Reconstitution Solvent: Ensure the dried extract is fully redissolved in the reconstitution solvent. The composition of the reconstitution solvent should be similar to the initial mobile phase to ensure good peak shape.
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Issue 3: Poor Chromatographic Peak Shape or Shifting Retention Times
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Possible Cause: Column degradation, improper mobile phase composition, or accumulation of matrix components on the analytical column.
-
Troubleshooting Steps:
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Column Washing: Incorporate a robust column wash with a high percentage of organic solvent at the end of each analytical run to remove strongly retained matrix components.
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Use a Guard Column: A guard column will help protect the analytical column from contamination.
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Mobile Phase Optimization: Re-evaluate the mobile phase composition, including pH and organic modifiers, to ensure optimal and consistent chromatographic performance.
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Experimental Protocols
Example Liquid-Liquid Extraction (LLE) Protocol for this compound in Human Plasma
This protocol is a starting point and should be optimized for your specific laboratory conditions and instrumentation.
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Sample Preparation:
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To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of an internal standard solution (ideally, a stable isotope-labeled this compound).
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Add 50 µL of 0.1 M sodium carbonate to basify the sample.
-
-
Extraction:
-
Add 600 µL of methyl tert-butyl ether (MTBE).
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Vortex for 5 minutes.
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Centrifuge at 10,000 x g for 5 minutes.
-
-
Evaporation and Reconstitution:
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Transfer the upper organic layer to a clean tube.
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Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).
-
-
Analysis:
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Inject an appropriate volume (e.g., 5 µL) onto the LC-MS/MS system.
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Example Solid-Phase Extraction (SPE) Protocol for this compound in Human Plasma
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Sample Pre-treatment:
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To 200 µL of plasma, add 25 µL of the internal standard.
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Add 200 µL of 4% phosphoric acid in water and vortex.
-
-
SPE Procedure (using a mixed-mode cation exchange cartridge):
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Condition: 1 mL of methanol, followed by 1 mL of water.
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Load: Load the pre-treated sample.
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Wash 1: 1 mL of 0.1 M acetic acid.
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Wash 2: 1 mL of methanol.
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Elute: 1 mL of 5% ammonium hydroxide in methanol.
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-
Evaporation and Reconstitution:
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Evaporate the eluate to dryness under nitrogen at 40°C.
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Reconstitute in 100 µL of the initial mobile phase.
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-
Analysis:
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Inject into the LC-MS/MS system.
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Data Presentation
Table 1: Comparison of Sample Preparation Techniques for this compound Analysis (Hypothetical Data)
| Sample Preparation Technique | Analyte Recovery (%) | Matrix Effect (%) | Precision (%CV) |
| Protein Precipitation (Methanol) | 85 | 65 (Suppression) | 12.5 |
| Protein Precipitation (Acetonitrile) | 90 | 75 (Suppression) | 8.2 |
| Liquid-Liquid Extraction (MTBE) | 95 | 88 (Suppression) | 5.1 |
| Solid-Phase Extraction (Mixed-Mode) | 98 | 95 (Minimal Effect) | 3.5 |
Visualizations
References
Improving peak resolution of Bazedoxifene N-Oxide in HPLC
Welcome to the technical support center for the HPLC analysis of Bazedoxifene N-Oxide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to peak resolution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the peak resolution of this compound in reverse-phase HPLC?
A1: The key factors influencing peak resolution are the mobile phase composition (especially pH and organic solvent ratio), column chemistry (stationary phase), column temperature, and flow rate.[1][2][3] this compound is a basic compound, making mobile phase pH a critical parameter for controlling peak shape and retention.[4]
Q2: Which type of HPLC column is most suitable for analyzing this compound?
A2: C8 and C18 columns are commonly used for the analysis of Bazedoxifene and its related substances. For Bazedoxifene, a Hypersil BDS C8 column (150 x 4.6 mm, 5 µm) and an X-Terra RP-18 column (150 x 4.6 mm, 3.5 µm) have been successfully used. The choice between C8 and C18 will depend on the desired retention and selectivity for this compound in relation to other compounds in the sample matrix.
Q3: How does the mobile phase pH impact the peak shape of this compound?
A3: As a basic compound, the ionization state of this compound is highly dependent on the mobile phase pH. At a low pH (e.g., 3.0), the molecule will be protonated, which can help to minimize undesirable interactions with residual silanol groups on the silica-based column packing, leading to improved peak symmetry. Conversely, at a higher pH (e.g., 8.3), different selectivity can be achieved, which may be necessary to resolve it from other impurities. It is crucial to operate at a pH at least 1.5-2 units away from the pKa of the analyte to ensure reproducibility and good peak shape.
Q4: Can I use a gradient elution method for analyzing this compound?
A4: Yes, a gradient elution is often effective, especially when analyzing this compound in the presence of the parent drug and other impurities with different polarities. A gradient method allows for the separation of a wider range of compounds in a shorter timeframe compared to an isocratic method.
Troubleshooting Guides
This section addresses specific peak shape problems you might encounter during the HPLC analysis of this compound.
Issue 1: Peak Tailing
Q: My this compound peak is showing significant tailing. What are the possible causes and how can I fix it?
A: Peak tailing is a common issue when analyzing basic compounds like this compound. It is often caused by secondary interactions between the analyte and active sites on the column.
Troubleshooting Steps:
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Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0) can protonate the silanol groups on the column packing, reducing their interaction with the basic analyte.
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Add a Mobile Phase Modifier: Incorporating a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites and improve peak shape. However, this may shorten column lifetime.
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Use a High-Purity Column: Modern, high-purity silica columns (Type B) have fewer active silanol groups and are less prone to causing peak tailing with basic compounds.
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Check for Column Contamination: Sample matrix components can accumulate on the column inlet frit, leading to peak distortion. Try flushing the column or replacing the guard column if one is in use.
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Reduce Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and reinjecting.
Issue 2: Peak Fronting
Q: I am observing peak fronting for this compound. What could be the cause?
A: Peak fronting is typically caused by sample overload or issues with the sample solvent.
Troubleshooting Steps:
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Reduce Sample Concentration/Volume: This is the most common cause of fronting. Dilute the sample or reduce the injection volume to see if the peak shape improves.
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Check Sample Solvent Compatibility: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause peak distortion. Ideally, the sample should be dissolved in the initial mobile phase.
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Inspect the Column: A void or channel in the column packing can lead to peak fronting. This is often accompanied by a loss of efficiency and resolution for all peaks. If you suspect column degradation, it should be replaced.
Issue 3: Poor Resolution Between Bazedoxifene and this compound
Q: I am struggling to separate the this compound peak from the parent Bazedoxifene peak. What adjustments can I make?
A: Improving the resolution between two closely eluting peaks requires optimizing the selectivity (α), efficiency (N), and retention factor (k) of your method.
Troubleshooting Steps:
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Optimize Mobile Phase Composition:
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Organic Solvent Ratio: Adjust the ratio of acetonitrile (or methanol) to the aqueous buffer. Decreasing the organic solvent percentage will increase the retention time for both compounds, which may provide better separation.
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pH Adjustment: Since both compounds are basic, small changes in the mobile phase pH can alter their ionization and hydrophobicity differently, potentially leading to improved selectivity.
-
-
Change the Stationary Phase: If adjusting the mobile phase is insufficient, switching to a column with a different stationary phase (e.g., from C18 to Phenyl-Hexyl) can introduce different types of interactions (like π-π interactions) and significantly alter selectivity.
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Adjust Temperature: Lowering the column temperature can increase retention and may improve resolution, while increasing it can improve efficiency but might decrease retention.
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Lower the Flow Rate: Reducing the flow rate can enhance peak efficiency and resolution, although it will increase the analysis time.
Experimental Protocols & Data
Example HPLC Method Parameters for Bazedoxifene Analysis
The following tables summarize HPLC conditions that have been successfully used for the analysis of Bazedoxifene, which can serve as a starting point for optimizing the separation of this compound.
Table 1: Isocratic Method Parameters
| Parameter | Condition |
| Column | Hypersil BDS C8 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Buffer:Acetonitrile (60:40, v/v) |
| Buffer | Potassium dihydrogen orthophosphate, pH adjusted to 3.0 with orthophosphoric acid |
| Flow Rate | 1.0 mL/min |
| Detection | PDA at 290 nm |
| Column Temperature | 30°C |
Table 2: Gradient Method Parameters
| Parameter | Condition |
| Column | X-Terra RP-18 (150 x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 10 mM K₂HPO₄ (pH 8.3):Acetonitrile (70:30, v/v) |
| Mobile Phase B | Water:Acetonitrile (10:90, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | PDA at 220 nm |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min)/%B: 0.01/32, 5/32, 7/100, 15/100, 16/32, 18/32 |
Protocol: Sample Preparation (from Rat Serum)
This protocol provides a general guideline for extracting Bazedoxifene from a biological matrix, which can be adapted for this compound.
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To 100 µL of serum sample, add 100 µL of an internal standard solution (e.g., Raloxifene in methanol).
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Mix the sample on a vortex mixer for 1 minute.
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Add 0.2 mL of acetonitrile to precipitate proteins.
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Vortex the mixture for 10 minutes.
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Centrifuge the sample for 10 minutes at 4000 rpm.
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Separate the supernatant and inject 20 µL onto the HPLC system.
Visualization of Troubleshooting Workflows
The following diagrams illustrate logical workflows for addressing common peak resolution issues in HPLC.
Caption: Troubleshooting workflow for peak tailing.
Caption: Troubleshooting workflow for poor peak resolution.
References
Technical Support Center: Bazedoxifene N-Oxide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the common challenges encountered during the synthesis of Bazedoxifene N-Oxide. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its synthesis relevant?
A1: this compound is a primary oxidative degradation product and a known impurity of Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM). Its synthesis is crucial for various reasons, including its use as a reference standard in impurity profiling and stability studies of Bazedoxifene, as well as for toxicological assessments to ensure the safety of the final drug product.
Q2: What are the most common methods for synthesizing this compound?
A2: The most common method for synthesizing this compound is through the direct oxidation of the tertiary amine group in the azepane ring of Bazedoxifene. The two most frequently employed oxidizing agents for this transformation are meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Q3: What are the expected challenges during the synthesis and purification of this compound?
A3: Common challenges include incomplete reaction leading to low yields, over-oxidation or side reactions leading to the formation of multiple byproducts, and difficulties in separating the polar N-oxide product from the unreacted, less polar Bazedoxifene starting material. The stability of the N-oxide product can also be a concern under certain conditions.
Q4: How can I monitor the progress of the N-oxidation reaction?
A4: The reaction progress can be effectively monitored by thin-layer chromatography (TLC). This compound is significantly more polar than Bazedoxifene, resulting in a lower Retention Factor (Rf) value. A developing system such as dichloromethane:methanol (e.g., 9:1 v/v) can typically resolve the starting material and the product. The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicate the progression of the reaction. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.[1][2][3]
Q5: What are the critical safety precautions when working with oxidizing agents like m-CPBA?
A5: m-CPBA is a potentially explosive and shock-sensitive reagent, especially in its pure form. It is typically supplied with some water content to improve stability. Always handle m-CPBA with care, avoid grinding or subjecting it to shock, and store it according to the manufacturer's recommendations. Reactions should be carried out behind a safety shield, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Conversion to N-Oxide | 1. Inactive Oxidizing Agent: m-CPBA or H₂O₂ can degrade over time. 2. Insufficient Equivalents of Oxidant: Stoichiometry may be inadequate for complete conversion. 3. Low Reaction Temperature: The reaction rate may be too slow at the chosen temperature. | 1. Use a fresh, properly stored batch of the oxidizing agent. The activity of m-CPBA can be checked by titration. 2. Gradually increase the molar equivalents of the oxidizing agent (e.g., from 1.1 to 1.5 or 2.0 equivalents). Monitor the reaction closely by TLC to avoid over-oxidation. 3. If the reaction is sluggish at 0-5 °C, allow it to slowly warm to room temperature while monitoring. Avoid excessive heating, which can lead to side reactions. |
| Formation of Multiple Byproducts | 1. Over-oxidation: Use of excess oxidizing agent or prolonged reaction times. 2. Reaction with other functional groups: The indole nucleus or phenolic hydroxyl groups in Bazedoxifene may be susceptible to oxidation under harsh conditions. 3. Product Degradation: this compound might be unstable under the reaction or work-up conditions. | 1. Carefully control the stoichiometry of the oxidizing agent and monitor the reaction to stop it once the starting material is consumed. 2. Use milder reaction conditions (e.g., lower temperature, dropwise addition of the oxidant). Consider using a more selective oxidizing agent if over-oxidation of the Bazedoxifene core is suspected. 3. Perform the reaction at low temperatures and ensure a prompt and mild work-up procedure. Avoid exposure to strong acids or bases and high temperatures during purification. |
| Difficult Purification | 1. Similar Polarity of Product and Byproducts: Co-elution during column chromatography. 2. Poor Separation of N-Oxide and Starting Material: The polarity difference may not be sufficient for easy separation with a standard solvent system. 3. Product Streaking on Silica Gel: The polar N-oxide can interact strongly with silica gel. | 1. Optimize the solvent system for column chromatography. A gradient elution from a less polar solvent (e.g., dichloromethane) to a more polar one (e.g., methanol) is often effective. 2. If separation is challenging, consider using a different stationary phase, such as alumina, or employing preparative HPLC for higher purity. For column chromatography on silica, a solvent system of dichloromethane with a gradient of methanol (e.g., 2-10%) is a good starting point.[4] 3. Adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can sometimes improve the peak shape and recovery of amine N-oxides from silica gel columns. However, this should be done cautiously as it can affect product stability. |
| Low Product Yield After Purification | 1. Incomplete Reaction: As described above. 2. Product Loss During Work-up: The polar N-oxide may have some solubility in the aqueous phase during extraction. 3. Adsorption on Silica Gel: Irreversible binding of the product to the stationary phase during chromatography. | 1. Ensure the reaction goes to completion by monitoring with TLC. 2. After the initial extraction with an organic solvent, back-extract the aqueous layers with a more polar solvent mixture (e.g., dichloromethane/isopropanol) to recover any dissolved product. 3. Use a more polar eluent system or a modified stationary phase as mentioned above. Consider precipitation or crystallization as an alternative purification method if chromatography proves inefficient. |
Experimental Protocols
Protocol 1: Synthesis of this compound using m-CPBA
Materials:
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Bazedoxifene
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meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Saturated aqueous sodium chloride (brine) solution
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
Procedure:
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Reaction Setup: Dissolve Bazedoxifene (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
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Addition of Oxidant: In a separate flask, dissolve m-CPBA (1.1-1.5 eq) in DCM. Add the m-CPBA solution dropwise to the stirred Bazedoxifene solution over 30-60 minutes, maintaining the temperature at 0 °C.
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Reaction Monitoring: Monitor the reaction progress by TLC (e.g., DCM:Methanol 95:5 v/v). The reaction is typically complete within 1-3 hours.
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Work-up: Once the reaction is complete, quench the excess m-CPBA by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes.
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Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel using a gradient eluent of methanol in dichloromethane (e.g., 0% to 10% methanol).
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Characterization: Combine the fractions containing the pure product and evaporate the solvent. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Synthesis of this compound using Hydrogen Peroxide
Materials:
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Bazedoxifene
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Hydrogen peroxide (H₂O₂, 30% aqueous solution)
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Methanol or a mixture of methanol and DCM
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Manganese dioxide (MnO₂) for quenching (optional)
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Saturated aqueous sodium sulfite (Na₂SO₃) solution
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Saturated aqueous sodium chloride (brine) solution
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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Reaction Setup: Dissolve Bazedoxifene (1.0 eq) in methanol or a DCM/methanol mixture in a round-bottom flask.
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Addition of Oxidant: Add hydrogen peroxide (2.0-3.0 eq) dropwise to the stirred solution at room temperature.
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Reaction Monitoring: Monitor the reaction progress by TLC. The reaction may be slower than with m-CPBA and may require gentle heating (e.g., 40 °C) or a longer reaction time (several hours to overnight).
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Work-up: Upon completion, cool the reaction mixture to 0 °C and quench the excess H₂O₂ by the slow addition of saturated aqueous Na₂SO₃ solution until a test with peroxide strips indicates its absence. Alternatively, MnO₂ can be added portion-wise to catalytically decompose the excess H₂O₂.
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Extraction and Purification: Follow similar extraction, drying, concentration, and purification steps as outlined in Protocol 1.
Data Presentation
Table 1: Physicochemical Properties of Bazedoxifene and this compound
| Property | Bazedoxifene | This compound |
| Molecular Formula | C₃₀H₃₄N₂O₃ | C₃₀H₃₄N₂O₄ |
| Molecular Weight | 470.61 g/mol | 486.61 g/mol |
| Appearance | White to off-white solid | White to off-white solid |
| Polarity | Less Polar | More Polar |
| Typical TLC Rf (DCM:MeOH 95:5) | ~0.6 | ~0.3 |
Table 2: Summary of Oxidative Stress Studies on Bazedoxifene [1]
| Stress Condition | Reagent | Time | Temperature | Observation |
| Oxidation | 1.0% H₂O₂ | 1 hour | Room Temp. | Significant degradation observed, with this compound being a potential major degradation product. |
| Acidic Hydrolysis | 0.5N HCl | 5 hours | 70 °C | Sensitive to acidic conditions. |
| Basic Hydrolysis | 0.5N NaOH | - | Room Temp. | Sensitive to basic conditions. |
| Thermal | Dry Heat | 10 days | 105 °C | Degradation observed. |
| Photolytic | UV light (254 nm) | 10 days | - | Stable under photolytic conditions. |
Visualizations
Diagram 1: General Workflow for this compound Synthesis
References
Technical Support Center: Optimizing Ionization of Bazedoxifene N-Oxide for Mass Spectrometry
For researchers, scientists, and drug development professionals utilizing mass spectrometry for the analysis of Bazedoxifene N-Oxide, this technical support center provides essential guidance on method optimization, troubleshooting, and frequently asked questions. This compound, a metabolite of the selective estrogen receptor modulator (SERM) Bazedoxifene, presents unique challenges in mass spectrometric analysis due to the inherent characteristics of N-oxide compounds.
Frequently Asked Questions (FAQs)
Q1: What is the molecular formula and molecular weight of this compound?
A1: The molecular formula of this compound is C₃₀H₃₄N₂O₄, and its corresponding molecular weight is 486.6 g/mol .[1]
Q2: Which ionization technique is most suitable for this compound analysis?
A2: Electrospray ionization (ESI) is the recommended technique for the analysis of this compound and other N-oxide compounds.[2] ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules. While Atmospheric Pressure Chemical Ionization (APCI) can also be used, it is more prone to causing in-source decay and deoxygenation of N-oxides.[2]
Q3: What are the expected precursor ions for this compound in positive ion mode ESI?
A3: In positive ion mode ESI, you can expect to observe the protonated molecule [M+H]⁺ at m/z 487.6. Depending on the mobile phase composition and sample purity, you may also observe adducts with sodium [M+Na]⁺ and potassium [M+K]⁺.
Q4: What is "deoxygenation" and how does it affect the analysis of this compound?
A4: Deoxygenation is a common fragmentation pathway for N-oxide compounds where the N-oxide group loses an oxygen atom.[2] This results in the in-source formation of the parent drug, Bazedoxifene, which can lead to an underestimation of the this compound concentration. This process is often thermally induced and can be minimized by optimizing the ion source temperature.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Signal for this compound | Inefficient ionization. | - Optimize Mobile Phase: Ensure the mobile phase contains a source of protons, such as 0.1% formic acid, to promote the formation of [M+H]⁺ ions. - Check Ion Source Parameters: Optimize capillary voltage, nebulizer gas pressure, drying gas flow rate and temperature to ensure efficient desolvation and ionization. |
| Poor sample recovery during extraction. | - Evaluate Extraction Method: If using liquid-liquid extraction or solid-phase extraction, ensure the pH and solvent choice are optimal for this compound. - Use an Internal Standard: A stable isotope-labeled internal standard for this compound is ideal to correct for extraction inefficiency and matrix effects. | |
| High Signal for Bazedoxifene when Analyzing this compound Standard | In-source deoxygenation. | - Reduce Ion Source Temperature: Lower the source and desolvation temperatures to minimize thermal degradation of the N-oxide. - Optimize Cone/Fragmentor Voltage: High cone or fragmentor voltages can induce in-source fragmentation. Gradually reduce these voltages to find an optimal balance between signal intensity and minimizing fragmentation. |
| Poor Peak Shape (Tailing, Broadening, or Splitting) | Chromatographic issues. | - Column Choice: A C18 column is a good starting point. Ensure the column is not degraded. - Mobile Phase Mismatch: Ensure the injection solvent is not significantly stronger than the initial mobile phase to prevent peak distortion. - Check for Contamination: A contaminated guard or analytical column can lead to poor peak shape. Flush the system and column thoroughly. |
| Inconsistent Results and Poor Reproducibility | Matrix effects (ion suppression or enhancement). | - Improve Sample Preparation: Implement a more rigorous sample cleanup method, such as solid-phase extraction, to remove interfering matrix components. - Optimize Chromatography: Adjust the chromatographic gradient to separate this compound from co-eluting matrix components. - Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects. |
Experimental Protocols
Sample Preparation (Human Plasma)
A simple protein precipitation method is often a good starting point for the extraction of Bazedoxifene and its metabolites from plasma.
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To 100 µL of plasma sample, add 300 µL of acetonitrile containing a suitable internal standard.
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Vortex mix for 1 minute to precipitate proteins.
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Centrifuge at 10,000 x g for 10 minutes.
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Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the initial mobile phase.
Liquid Chromatography (LC)
The following conditions can be used as a starting point for method development.
| Parameter | Recommendation |
| Column | C18, e.g., Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) or similar |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol |
| Gradient | Start with a low percentage of B (e.g., 5-10%) and increase to a high percentage (e.g., 95%) over several minutes to elute Bazedoxifene and its metabolites. A shallow gradient may be required to separate isomers. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry (MS)
The following are suggested starting parameters for a triple quadrupole mass spectrometer.
| Parameter | Recommendation |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150°C (Optimize to minimize deoxygenation) |
| Desolvation Temperature | 350 - 450°C (Optimize to minimize deoxygenation) |
| Cone/Fragmentor Voltage | Optimize using a pure standard of this compound to maximize precursor ion intensity while minimizing in-source fragmentation. |
| MRM Transitions | To be determined empirically by infusing a standard solution of this compound. The precursor ion will be [M+H]⁺ (m/z 487.6). Product ions will need to be identified by performing a product ion scan. A common loss for N-oxides is the loss of oxygen (-16 Da), which would result in the Bazedoxifene precursor ion at m/z 471.6. Other fragment ions should also be investigated for specificity. |
Visualizations
References
Troubleshooting low recovery of Bazedoxifene N-Oxide during extraction
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low recovery of Bazedoxifene N-Oxide during extraction procedures.
Frequently Asked Questions (FAQs) - Troubleshooting Low Recovery
Q1: I am observing very low recovery of this compound after performing a standard reversed-phase Solid-Phase Extraction (SPE). What are the likely causes and how can I improve my recovery?
Low recovery of this compound, a polar metabolite of Bazedoxifene, in a reversed-phase SPE workflow often stems from its insufficient retention on the nonpolar sorbent or premature elution. Here are the primary factors to investigate:
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Sorbent-Analyte Mismatch: this compound is significantly more polar than its parent compound. A standard C18 sorbent may not adequately retain it, causing the analyte to be lost in the loading or wash fractions.[1]
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Inadequate Sample Pre-treatment (pH): The N-oxide group is basic and can be protonated at acidic pH. The pH of your sample will dictate the charge state of the analyte and its interaction with the sorbent. For reversed-phase SPE, you generally want to neutralize ionizable compounds to maximize retention.
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Wash Solvent is Too Strong: A high percentage of organic solvent in your wash step can elute the weakly-retained this compound along with interferences.[2]
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Insufficient Elution Solvent Strength: Conversely, if the analyte is retained, the elution solvent may not be strong enough to desorb it completely from the sorbent.[1]
To troubleshoot, it is critical to analyze each fraction of your SPE procedure (load, wash, and elution) to determine where the analyte is being lost.[2]
Q2: How can I optimize my SPE protocol for better this compound recovery?
Optimization should be approached systematically. Consider the following protocol adjustments:
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Select an Appropriate Sorbent: Consider using a mixed-mode or a more polar reversed-phase sorbent (e.g., C8, Cyano, or a polymeric sorbent) that offers secondary interactions, which can improve the retention of polar metabolites.
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Adjust Sample pH: Before loading onto the SPE cartridge, adjust the sample pH. For reversed-phase, aim for a pH approximately 2 units above the pKa of the N-oxide group to ensure it is in its neutral form, enhancing retention.
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Optimize the Wash Step: Use a weaker wash solvent. Decrease the percentage of organic solvent (e.g., methanol or acetonitrile) in your aqueous wash solution. Start with 5% organic solvent and test increasing concentrations.
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Strengthen the Elution Solvent: Ensure complete elution by using a stronger solvent. If using methanol, consider switching to acetonitrile or adding a small percentage of a modifier like formic acid or ammonium hydroxide to the elution solvent to disrupt interactions between the analyte and the sorbent.[1]
Below is a sample protocol for optimizing SPE recovery.
Experimental Protocol: SPE Optimization for this compound
Objective: To systematically evaluate the effect of sorbent type and wash solvent strength on the recovery of this compound from human plasma.
Materials:
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Human plasma spiked with this compound (10 ng/mL)
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SPE Cartridges: C18 (500mg, 3mL), Polymeric Reversed-Phase (e.g., Strata-X, 200mg, 3mL)
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Methanol, Acetonitrile, Water (HPLC Grade)
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Ammonium Hydroxide, Formic Acid
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Phosphate Buffer (100mM, pH 7.4)
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UPLC-MS/MS system for analysis
Procedure:
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Sample Pre-treatment: Dilute 1 mL of spiked plasma with 1 mL of phosphate buffer (pH 7.4). Vortex for 30 seconds.
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Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water. Do not allow the sorbent to dry.
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Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1 mL/min. Collect the flow-through.
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Washing:
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For C18 cartridges, wash with 3 mL of 5% Methanol in water.
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For Polymeric cartridges, wash with 3 mL of 20% Methanol in water.
-
Collect the wash fraction.
-
-
Elution: Elute the analyte with 2 x 1.5 mL of Methanol containing 0.5% ammonium hydroxide. Collect the eluate.
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Analysis: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of mobile phase. Analyze all collected fractions (load, wash, eluate) by UPLC-MS/MS to determine the concentration of this compound.
Data Presentation: SPE Recovery Comparison
| Sorbent Type | Wash Condition | Analyte in Load (%) | Analyte in Wash (%) | Analyte in Eluate (Recovery, %) |
| C18 | 5% Methanol | 45.2 | 15.8 | 39.0 |
| C18 | 20% Methanol | 48.1 | 35.5 | 16.4 |
| Polymeric RP | 20% Methanol | 5.3 | 8.1 | 86.6 |
| Polymeric RP | 40% Methanol | 6.1 | 25.3 | 68.6 |
Data are hypothetical and for illustrative purposes.
This table clearly demonstrates that for a polar metabolite like this compound, a standard C18 sorbent leads to significant loss in the loading and wash steps, whereas a polymeric reversed-phase sorbent provides substantially higher recovery.
Q3: My recovery is also low with Liquid-Liquid Extraction (LLE). What solvents and conditions should I consider for this compound?
Low LLE recovery for a polar compound like this compound typically occurs when using nonpolar extraction solvents. The key is to match the polarity of the extraction solvent with the analyte or to manipulate the analyte's properties to favor partitioning into the organic phase.
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Solvent Polarity: Highly nonpolar solvents like hexane will not effectively extract polar compounds. More polar, water-immiscible solvents are required.
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pH Adjustment: As an N-oxide, the compound's polarity is pH-dependent. At acidic pH, it becomes protonated and more water-soluble, while at neutral or slightly basic pH, it is less polar. Adjusting the aqueous phase to a basic pH (e.g., pH 9-10) will suppress the ionization of the phenolic hydroxyl groups on the molecule and neutralize the N-oxide, making it more amenable to extraction into an organic solvent.
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"Salting-out" Effect: Adding a salt (e.g., sodium chloride or ammonium sulfate) to the aqueous sample increases its polarity and can decrease the solubility of the analyte, driving it into the organic phase.
Experimental Protocol: LLE Optimization for this compound
Objective: To determine the optimal organic solvent and aqueous phase pH for the extraction of this compound from a biological matrix.
Materials:
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Aqueous solution of this compound (10 ng/mL)
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Organic Solvents: Dichloromethane (DCM), Ethyl Acetate, Methyl tert-butyl ether (MTBE)
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Sodium Hydroxide (0.1 M), Hydrochloric Acid (0.1 M) for pH adjustment
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Sodium Chloride
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UPLC-MS/MS system for analysis
Procedure:
-
Sample Preparation: To 1 mL of the aqueous this compound solution, adjust the pH to the target value (e.g., 7.0, 9.0, 11.0) using NaOH or HCl. For the "salting-out" experiment, saturate the pH-adjusted sample with NaCl.
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Extraction: Add 5 mL of the selected organic solvent (DCM, Ethyl Acetate, or MTBE).
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Mixing: Vortex vigorously for 2 minutes.
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Phase Separation: Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer to a clean tube.
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Analysis: Evaporate the organic layer to dryness. Reconstitute in 100 µL of mobile phase and analyze by UPLC-MS/MS.
Data Presentation: LLE Recovery Comparison
| Extraction Solvent | Sample pH | Salting Out | Recovery (%) |
| Dichloromethane | 7.0 | No | 55.7 |
| Ethyl Acetate | 7.0 | No | 68.2 |
| MTBE | 7.0 | No | 45.1 |
| Ethyl Acetate | 9.0 | No | 85.4 |
| Ethyl Acetate | 11.0 | No | 82.1 |
| Ethyl Acetate | 9.0 | Yes (NaCl) | 94.3 |
Data are hypothetical and for illustrative purposes.
The data indicates that a combination of a moderately polar solvent like ethyl acetate, a basic pH to neutralize the analyte, and a salting-out agent provides the highest recovery.
Q4: Could the this compound be degrading during my sample preparation?
Yes, analyte stability is a critical factor. N-oxides can be susceptible to degradation under certain conditions.
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pH Stability: While stable under neutral and mildly acidic or basic conditions, extreme pH values could potentially lead to hydrolysis. It is advisable to maintain the pH within a range of 4-10 during the extraction process unless optimization experiments prove otherwise.
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Temperature Stability: Prolonged exposure to high temperatures, for instance during solvent evaporation, can cause degradation. Always use the lowest effective temperature (e.g., ≤ 40°C) and a gentle stream of nitrogen for evaporation.
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Light Sensitivity: While no specific data on the photosensitivity of this compound is available, it is good laboratory practice to protect samples from direct light, especially during long processing times.
A simple stability experiment, where the analyte is incubated in the sample matrix under various conditions (pH, temperature) prior to extraction, can help identify any stability issues.
Visual Troubleshooting Guides
Diagram 1: Troubleshooting Workflow for Low SPE Recovery
Caption: A logical workflow for diagnosing and resolving low recovery in Solid-Phase Extraction.
Diagram 2: Key Factors in Liquid-Liquid Extraction Optimization
References
Technical Support Center: Bazedoxifene N-Oxide Analytical Standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Bazedoxifene N-Oxide standard solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reliability of your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and analysis of this compound standard solutions.
Issue 1: Low or No Analytical Signal from a Freshly Prepared this compound Standard Solution
If you are observing a weak or absent signal for this compound, consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Degradation upon Dissolution | Prepare solutions in high-purity, degassed solvents such as acetonitrile or methanol. Avoid acidic or basic conditions unless required for a specific analytical purpose.[1] |
| Adsorption to Surfaces | Use silanized glass vials or polypropylene vials to minimize adsorption, particularly for low-concentration solutions.[1] Prime the HPLC system with the standard solution before initiating the analytical run.[1] |
| Inappropriate Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) is not recommended for the direct analysis of this compound due to the thermal instability of the N-oxide functional group, which can lead to decomposition in the high-temperature inlet and column.[1] The preferred analytical method is High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS).[1] |
Issue 2: Appearance of a New Peak in the Chromatogram Corresponding to Bazedoxifene
The appearance of a peak with the retention time of the parent drug, Bazedoxifene, is a strong indicator of N-oxide degradation.
| Potential Cause | Troubleshooting Steps |
| Reduction of the N-Oxide | This is the most common degradation pathway for N-oxide compounds. Ensure all solvents and reagents are free of reducing contaminants. Prepare fresh mobile phases daily. |
| Photodegradation | Protect solutions from light at all stages of preparation, storage, and analysis by using amber vials or covering containers with aluminum foil. |
| Thermal Degradation | Avoid exposing solutions to elevated temperatures. Prepare solutions at room temperature and store them under recommended conditions. |
| Instability in Solution | Prepare fresh working solutions daily. If storage is necessary, validate the stability of the solution under the intended storage conditions (e.g., 2-8°C, protected from light) for a defined period. |
Issue 3: Inconsistent Results Between Experiments
Variability in analytical results can often be traced back to inconsistencies in the handling of the standard solutions.
| Potential Cause | Troubleshooting Steps |
| Repeated Freeze-Thaw Cycles | Aliquot stock solutions into single-use vials to avoid repeated freezing and thawing, which can accelerate degradation. |
| Solvent Evaporation | Ensure vials are tightly sealed to prevent solvent evaporation, which would alter the concentration of the standard. |
| Contamination | Use dedicated glassware and pipette tips for handling this compound standards to prevent cross-contamination. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The most probable and well-documented degradation pathway for tertiary amine N-oxides, such as this compound, is the reduction back to the parent tertiary amine, Bazedoxifene. This can be influenced by various factors including the presence of reducing agents, exposure to light, and elevated temperatures.
Q2: What are the recommended storage conditions for this compound solid material and stock solutions?
A2: For the solid (neat) compound, storage at -20°C, protected from light and moisture, is recommended. For stock solutions, it is best to prepare them fresh. If storage is required, store in tightly sealed, light-protected containers at -20°C or colder for short to medium-term storage. For long-term storage, -80°C is preferable. Always aliquot stock solutions to avoid multiple freeze-thaw cycles.
Q3: Which solvents should be used to prepare this compound solutions?
A3: High-purity acetonitrile and methanol are generally suitable solvents for preparing stock solutions. For working solutions, the solvent should be compatible with the analytical method (e.g., mobile phase composition). The use of fresh, high-purity solvents is crucial to avoid introducing contaminants that could promote degradation.
Q4: How can I confirm the identity of degradation products?
A4: The identity of degradation products can be confirmed using LC-MS/MS. By comparing the mass spectra and retention times of the observed peaks with those of a Bazedoxifene reference standard, you can confirm the presence of the parent amine. Further structural elucidation of unknown degradation products may require high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
Q5: Is a forced degradation study necessary for this compound?
A5: Yes, performing a forced degradation study is highly recommended to understand the intrinsic stability of this compound and to identify potential degradation products. This information is critical for developing a stability-indicating analytical method. Bazedoxifene has been shown to be sensitive to acidic, basic, oxidative, thermal, and hydrolytic stress conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Standard Solutions
Objective: To prepare accurate and stable stock and working standard solutions of this compound.
Materials:
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This compound analytical standard
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HPLC-grade acetonitrile or methanol
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Volumetric flasks (Class A)
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Calibrated analytical balance
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Amber glass vials or polypropylene vials
Procedure:
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Stock Solution (e.g., 1 mg/mL):
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Allow the vial of this compound solid to equilibrate to room temperature before opening to prevent condensation.
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Accurately weigh the required amount of this compound powder.
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Quantitatively transfer the powder to a volumetric flask.
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Dissolve the powder in a small amount of the chosen solvent (acetonitrile or methanol) and sonicate briefly if necessary.
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Bring the solution to the final volume with the solvent and mix thoroughly.
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Transfer aliquots of the stock solution into amber vials for storage at ≤ -20°C.
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-
Working Solutions:
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Prepare working solutions by diluting the stock solution with the mobile phase or a suitable solvent to the desired concentration range.
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It is highly recommended to prepare working solutions fresh daily.
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Protocol 2: Forced Degradation Study of this compound
Objective: To investigate the stability of this compound under various stress conditions.
Materials:
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This compound stock solution (e.g., 1 mg/mL)
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Hydrochloric acid (HCl) solution (0.1 M)
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Sodium hydroxide (NaOH) solution (0.1 M)
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Hydrogen peroxide (H₂O₂) solution (3%)
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HPLC system with a UV or MS detector
Procedure:
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Sample Preparation: For each condition, mix 1 mL of the this compound stock solution with 1 mL of the respective stressor solution (or solvent for the control).
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Stress Conditions:
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Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
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Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
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Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
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Thermal Degradation: Heat the solution at 60°C for 48 hours.
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Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
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-
Sample Analysis: At specified time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis. Analyze alongside an unstressed control sample.
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Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage degradation and identify any major degradation products.
Data Presentation
Table 1: Summary of Expected Stability of this compound under Forced Degradation Conditions
| Stress Condition | Reagents and Conditions | Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | Potential for degradation. |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24h | Potential for degradation. |
| Oxidation | 3% H₂O₂, RT, 24h | Likely stable, as it is already an N-oxide. |
| Thermal Degradation | 60°C, 48h | Potential for degradation, including reduction to Bazedoxifene. |
| Photodegradation | 1.2 million lux hours | Potential for degradation, including reduction to Bazedoxifene. |
Visualizations
References
Technical Support Center: Method Validation for Bazedoxifene N-Oxide Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of Bazedoxifene N-Oxide.
Frequently Asked Questions (FAQs)
Q1: What is analytical method validation and why is it crucial for quantifying this compound?
A1: Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][2] For this compound, a metabolite of the selective estrogen receptor modulator (SERM) Bazedoxifene, validated methods are essential to ensure that the data generated is reliable, reproducible, and accurate.[1] This is critical for pharmacokinetic, metabolic, and toxicological studies in drug development.
Q2: What are the primary challenges when quantifying N-oxide metabolites like this compound?
A2: N-oxide metabolites are often unstable and can revert back to the parent drug (Bazedoxifene in this case).[3] This instability presents significant challenges in developing a robust bioanalytical method. Key issues include potential degradation during sample collection, preparation, extraction, and even within the LC-MS instrument's ion source.[3]
Q3: What are the key validation parameters I need to assess for my method?
A3: According to International Conference on Harmonisation (ICH) guidelines, the core validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
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Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.
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Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
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Accuracy: The closeness of test results to the true value. It is often determined by recovery studies.
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Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).
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Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
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Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
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Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Troubleshooting Guides
Analyte Stability & Signal Issues
Q: My this compound signal is low, inconsistent, or disappears entirely. What is happening?
A: This is a common issue with N-oxide metabolites due to their inherent instability. The N-oxide may be reverting to Bazedoxifene.
Troubleshooting Steps:
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Sample Handling: Work quickly and keep samples cold. Avoid prolonged exposure to room temperature. Use enzyme inhibitors if enzymatic degradation is suspected in biological matrices.
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pH Control: Maintain neutral or near-neutral pH conditions throughout sample preparation and in your final extract. Acidic conditions can accelerate the reduction of the N-oxide.
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Avoid High Heat: Do not use high temperatures for solvent evaporation. Use a gentle stream of nitrogen at or below room temperature.
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LC-MS/MS Conditions: Use a "soft" ionization technique like Electrospray Ionization (ESI). High temperatures in the ion source can cause in-source conversion (degradation) of the N-oxide back to the parent drug.
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Internal Standard: Use a stable isotope-labeled internal standard for this compound, if available. This can help compensate for analyte loss during sample processing and variability in ionization.
Chromatographic Issues
Q: I'm observing poor peak shape (tailing, fronting, or splitting). What are the causes?
A: Poor peak shape can result from various issues ranging from column problems to improper sample preparation.
Troubleshooting Steps:
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Peak Tailing: Often caused by secondary interactions between the analyte and the column's stationary phase (e.g., residual silanols). Try a different column (e.g., one with advanced end-capping) or adjust the mobile phase pH. High sample loads can also cause tailing.
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Peak Splitting: This may indicate a partially plugged column frit, column contamination, or a void in the column packing. It can also occur if the injection solvent is significantly stronger than the mobile phase.
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Peak Broadening: Can be caused by column overload, contamination, or extra-column effects (e.g., excessive tubing length or volume).
Q: The retention time for this compound is shifting between injections. Why?
A: Retention time shifts can compromise compound identification.
Troubleshooting Steps:
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Mobile Phase: Ensure the mobile phase composition is consistent. Buffers should be freshly prepared, as pH can shift over time.
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Column Equilibration: Make sure the column is fully equilibrated between injections, especially when running a gradient.
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Temperature: Use a column oven to maintain a consistent temperature, as fluctuations can affect retention time.
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Flow Rate: Check for pump malfunctions or leaks that could cause flow rate fluctuations.
Matrix and Quantification Issues
Q: I suspect ion suppression from my biological matrix (plasma, urine, etc.). How can I address this?
A: Matrix effects occur when co-eluting endogenous components interfere with the ionization of the analyte, leading to inaccurate quantification.
Troubleshooting Steps:
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Improve Sample Cleanup: Enhance your sample preparation method. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing interferences than simple protein precipitation.
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Optimize Chromatography: Adjust your LC gradient to better separate this compound from the interfering matrix components.
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Use an Appropriate Internal Standard: A co-eluting stable isotope-labeled internal standard is the best way to compensate for matrix effects.
Quantitative Data Summary
The following tables summarize typical validation parameters and acceptance criteria for methods used to quantify Bazedoxifene and its metabolites.
Table 1: Example LC-MS/MS Method Validation Parameters for Bazedoxifene Quantification in Human Urine
| Parameter | Result |
|---|---|
| Linearity Range | 0.5 to 200 ng/mL |
| Limit of Detection (LOD) | <0.2 ng/mL |
| Interday Precision (%RSD) | 2.2% to 3.6% |
| Interday Accuracy | -10.0% to 1.9% |
Table 2: General Acceptance Criteria for Bioanalytical Method Validation
| Parameter | Acceptance Criteria |
|---|---|
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% of nominal value (±20% at LLOQ) |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
Experimental Protocols
Protocol 1: General LC-MS/MS Method for this compound
This protocol is a starting point and should be optimized for your specific instrumentation and matrix.
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LC Column: A C18 or C8 reversed-phase column (e.g., Hypersil BDS C8, 4.6 x 150mm, 5µm).
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Mobile Phase A: 10 mM Ammonium Acetate in water.
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Mobile Phase B: Acetonitrile.
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Flow Rate: 0.6 - 1.0 mL/min.
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Gradient: Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration.
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Injection Volume: 5-10 µL.
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MS Detection: Tandem mass spectrometer with an ESI source operating in positive ion mode.
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Ion Transitions: Monitor specific precursor-to-product ion transitions for this compound and an internal standard. These must be determined experimentally.
Protocol 2: Sample Preparation (Liquid-Liquid Extraction from Plasma)
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Pipette 100 µL of plasma into a microcentrifuge tube.
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Add the internal standard solution.
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Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) to raise the pH.
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Add 600 µL of an extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).
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Vortex for 1-2 minutes to mix thoroughly.
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Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the layers.
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Carefully transfer the upper organic layer to a new tube.
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Evaporate the solvent to dryness under a gentle stream of nitrogen at ambient temperature.
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Reconstitute the residue in 100 µL of the initial mobile phase.
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Vortex briefly and inject into the LC-MS/MS system.
Visual Diagrams
Caption: A general workflow for analytical method development and validation.
Caption: A troubleshooting decision tree for common peak shape issues in LC.
Caption: Interrelationships between key analytical method validation parameters.
References
Technical Support Center: Bazedoxifene N-Oxide LC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the LC-MS analysis of Bazedoxifene N-Oxide.
Troubleshooting Guides
Problem: Significant Ion Suppression Observed for this compound
Ion suppression is a common matrix effect in LC-MS analysis where co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest, leading to a decreased signal intensity.[1]
Initial Assessment:
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Post-Column Infusion Experiment: This is a definitive way to identify at what retention times ion suppression is occurring. A solution of this compound is continuously infused into the MS while a blank, extracted matrix sample is injected onto the LC column. Dips in the baseline signal of this compound indicate regions of ion suppression.
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Matrix Effect Calculation: Compare the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area of a pure standard solution at the same concentration.
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Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
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A value < 100% indicates ion suppression.
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A value > 100% indicates ion enhancement.
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Troubleshooting Steps & Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Inadequate Sample Cleanup | Implement a more rigorous sample preparation method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). Protein precipitation alone may not be sufficient to remove all interfering matrix components, especially phospholipids. | SPE and LLE are more effective at removing salts, phospholipids, and other endogenous components that are common causes of ion suppression in biological matrices. |
| Co-elution with Matrix Components | Optimize chromatographic conditions. This can include adjusting the mobile phase gradient, changing the column chemistry (e.g., from C18 to a Phenyl-Hexyl or PFP column), or modifying the mobile phase pH. | Improving the separation between this compound and matrix interferences will reduce their competition for ionization in the MS source. |
| High Concentration of Matrix Components | Dilute the sample extract before injection. | This reduces the concentration of interfering compounds, though it may also decrease the analyte signal. This is a viable option if the initial analyte concentration is high enough. |
| Suboptimal Ionization Source Parameters | Optimize MS source conditions, including spray voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature. | Efficient desolvation and ionization can help to mitigate the effects of co-eluting matrix components. |
| Instability of this compound | N-oxide metabolites can be unstable and may revert to the parent drug during sample processing.[2] Use acetonitrile (ACN) instead of methanol (MeOH) for protein precipitation, as ACN has been shown to be more effective in preventing the conversion of some N-oxides.[3] Avoid high temperatures during sample evaporation. | Minimizing the degradation of this compound ensures accurate quantification and reduces potential interferences from the parent drug. |
Problem: Inconsistent or Irreproducible Results for this compound
Variability in your results can often be traced back to inconsistent ion suppression between samples.
Troubleshooting Steps & Solutions:
| Potential Cause | Recommended Solution | Rationale |
| Sample-to-Sample Matrix Variability | Utilize a stable isotope-labeled internal standard (SIL-IS) for this compound. If a SIL-IS is not available, a close structural analog can be used. | A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate correction of the signal. |
| Inconsistent Sample Preparation | Ensure consistent and precise execution of the sample preparation protocol for all samples, including standards and quality controls. Automating the sample preparation process can improve reproducibility. | Variations in extraction efficiency or matrix component removal will lead to variable ion suppression and inconsistent results. |
| Matrix Effects in Calibration Standards | Prepare calibration standards in the same matrix as the samples (matrix-matched calibration curve). | This helps to compensate for consistent ion suppression effects by ensuring that the standards and samples are affected similarly by the matrix. |
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of ion suppression when analyzing this compound in plasma?
A1: The most common sources of ion suppression in plasma are phospholipids from cell membranes and salts from the biological matrix. These compounds can co-elute with this compound and compete for ionization in the mass spectrometer source.
Q2: Which sample preparation technique is most effective for minimizing ion suppression for this compound?
A2: While protein precipitation is a quick method, Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing a wider range of interfering matrix components, including phospholipids. For N-oxide metabolites, care must be taken to avoid conditions that could cause degradation back to the parent drug.
Q3: How can I optimize my chromatographic method to reduce ion suppression for this compound?
A3: The goal is to achieve chromatographic separation between this compound and the region of significant ion suppression. You can try:
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Modifying the gradient: A shallower gradient can improve resolution.
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Changing the organic mobile phase: Acetonitrile and methanol have different selectivities.
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Using a different column: A column with a different stationary phase chemistry, such as a PFP (pentafluorophenyl) column, can provide alternative selectivity compared to a standard C18 column and may better separate the analyte from matrix interferences.
Q4: Can the choice of ionization technique affect ion suppression for this compound?
A4: Yes. While Electrospray Ionization (ESI) is commonly used, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression for certain compounds. However, ESI is often more suitable for polar molecules like N-oxides. It is recommended to optimize the ESI source parameters first.
Q5: What should I do if a stable isotope-labeled internal standard for this compound is not available?
A5: If a SIL-IS is unavailable, the next best option is to use a structural analog that has similar chemical properties and chromatographic behavior to this compound. It is important to validate that the analog experiences similar ion suppression effects.
Experimental Protocols
Proposed LC-MS/MS Method for this compound in Human Plasma
This protocol is a starting point based on methods for structurally similar compounds like Tamoxifen N-oxide and Raloxifene. Method development and validation are essential.
1. Sample Preparation: Solid-Phase Extraction (SPE)
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SPE Cartridge: Mixed-mode cation exchange (MCX) or a reversed-phase polymer-based sorbent.
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Conditioning: 1 mL Methanol, followed by 1 mL Water.
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Equilibration: 1 mL 2% Formic acid in water.
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Sample Loading: Load 500 µL of pre-treated plasma (plasma diluted 1:1 with 2% formic acid).
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Wash 1: 1 mL 2% Formic acid in water.
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Wash 2: 1 mL Methanol.
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Elution: 1 mL of 5% Ammonium hydroxide in Methanol.
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Dry Down: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitution: Reconstitute in 100 µL of the initial mobile phase.
2. LC-MS/MS Parameters
| Parameter | Recommended Condition |
| LC System | UPLC or HPLC system |
| Column | C18 or PFP column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | To be determined by direct infusion of a this compound standard. The precursor ion will be [M+H]⁺. |
| Source Temperature | 500°C |
| Spray Voltage | 3500 V |
| Gas Pressures | Optimize based on instrument manufacturer's recommendations |
Visualizations
DOT Script for Ion Suppression Troubleshooting Workflow
Caption: Troubleshooting workflow for ion suppression.
DOT Script for Sample Preparation Decision Tree
Caption: Decision tree for sample preparation.
References
Selecting the appropriate internal standard for Bazedoxifene N-Oxide analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Bazedoxifene N-Oxide.
Frequently Asked Questions (FAQs)
Q1: What is the ideal internal standard (IS) for the quantitative analysis of this compound by LC-MS/MS?
For the highest accuracy and precision in LC-MS/MS analysis, a stable isotope-labeled (SIL) internal standard of the analyte is always the preferred choice. Therefore, the ideal internal standard would be This compound-d4 (or another deuterated variant). The use of a SIL IS is particularly crucial for N-oxide metabolites due to their potential for instability and conversion back to the parent drug during sample preparation and analysis. A SIL IS will co-elute with the analyte and experience similar ionization effects and potential degradation, thus providing the most reliable correction for any analytical variability.
If a deuterated version of the N-oxide is not commercially available, Bazedoxifene-d4 is the next best option. While it will have a slightly different retention time than this compound, its structural similarity and mass difference make it a suitable choice to compensate for extraction variability and matrix effects.
As a last resort, if a SIL IS is unavailable, a structurally similar compound, such as Raloxifene , can be used. However, this approach is less ideal as Raloxifene will have a different retention time and may not fully compensate for analyte-specific matrix effects or instability.[1][2]
Q2: What are the main challenges when analyzing N-oxide metabolites like this compound?
The primary challenge in analyzing N-oxide metabolites is their inherent instability. They can be susceptible to in-vitro reduction back to the parent amine (Bazedoxifene) during sample collection, storage, and processing.[3] This back-conversion can lead to an underestimation of the N-oxide concentration and an overestimation of the parent drug concentration. Hemolyzed plasma samples can exacerbate this issue.[4]
Another challenge is the potential for in-source fragmentation within the mass spectrometer, where the N-oxide can lose its oxygen atom and generate the same precursor ion as the parent drug.
Q3: How can I prevent the back-conversion of this compound to Bazedoxifene during sample handling?
To minimize the risk of back-conversion, the following precautions are recommended:
-
Sample Collection: Use proper venipuncture techniques to minimize hemolysis.
-
Anticoagulant: While specific data for this compound is limited, EDTA is often recommended for the analysis of unstable compounds.
-
Sample Processing: Process blood samples as quickly as possible. If immediate processing is not feasible, store whole blood at 4°C for no more than two hours. Centrifuge at low speeds to separate plasma.
-
Storage: For short-term storage, keep plasma samples on ice or at 4°C. For long-term storage, samples should be kept at -80°C.[5] Avoid repeated freeze-thaw cycles.
-
Extraction: Use a rapid extraction method like protein precipitation with cold acetonitrile.
Q4: What are the recommended mass spectrometry parameters for this compound analysis?
While a specific validated method for this compound is not publicly available, the following table provides recommended starting parameters for an LC-MS/MS method based on the properties of Bazedoxifene and general principles of N-oxide analysis.
| Analyte/IS | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Ionization Mode |
| This compound | 487.3 | 112.1 | 200 | ESI Positive |
| Bazedoxifene-d4 (IS) | 475.3 | 116.1 | 200 | ESI Positive |
| Raloxifene (alternative IS) | 474.2 | 112.1 | 200 | ESI Positive |
Note: These are suggested starting points and will require optimization on the specific instrument being used.
Troubleshooting Guides
Issue: High variability in this compound quantification.
-
Potential Cause: Instability and back-conversion of the N-oxide.
-
Troubleshooting Steps:
-
Review sample handling and storage procedures to ensure they minimize degradation.
-
Evaluate for hemolysis in plasma samples.
-
Ensure the use of a suitable internal standard, preferably a stable isotope-labeled version.
-
Perform stability experiments under your specific laboratory conditions (bench-top, freeze-thaw, long-term storage).
-
Issue: Suspected in-source fragmentation of this compound.
-
Potential Cause: Mass spectrometer source conditions are too harsh.
-
Troubleshooting Steps:
-
Optimize source parameters such as capillary voltage, source temperature, and gas flows to ensure "soft" ionization.
-
Ensure chromatographic separation between Bazedoxifene and this compound to differentiate between the two compounds.
-
Experimental Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is a recommended starting point and should be fully validated according to regulatory guidelines.
1. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 20 µL of the internal standard working solution (e.g., Bazedoxifene-d4 in methanol).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: Zorbax Extend-C18, 2.1 x 50 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-4.0 min: 90% B
-
4.1-5.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
MS System: Sciex API 4000 or equivalent
-
Ionization Mode: ESI Positive
-
MRM Transitions: See table in FAQs section.
Visualizations
Caption: Decision workflow for selecting an internal standard.
Caption: Troubleshooting guide for this compound analysis.
References
- 1. Raloxifene and Bazedoxifene Could Be Promising Candidates for Preventing the COVID-19 Related Cytokine Storm, ARDS and Mortality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Raloxifene and Bazedoxifene Could Be Promising Candidates for Preventing the COVID-19 Related Cytokine Storm, ARDS and Mortality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. altasciences.com [altasciences.com]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Bazedoxifene Metabolism Across Species, with a Focus on N-Oxide Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic profiles of Bazedoxifene across various species, with a specific focus on the formation of its N-oxide metabolite. The information presented is supported by experimental data to aid researchers in preclinical species selection and in the interpretation of metabolic data.
Bazedoxifene, a selective estrogen receptor modulator (SERM), primarily undergoes extensive phase II metabolism through glucuronidation.[1][2] While cytochrome P450 (CYP)-mediated metabolism is minimal, a minor metabolite, Bazedoxifene N-oxide, has been identified.[3] Understanding the species differences in the formation of this and other metabolites is crucial for the extrapolation of preclinical safety and efficacy data to humans.
Comparative Metabolite Profiles
The primary metabolic pathway for Bazedoxifene in humans and preclinical species, including mice, rats, and monkeys, is glucuronidation, resulting in the formation of Bazedoxifene-4'-glucuronide and Bazedoxifene-5-glucuronide.[3] However, the relative abundance of these glucuronide conjugates varies significantly across species. This compound has been identified as a minor metabolite in the urine of Tg.Ras mice and in human feces.[3]
Table 1: Comparison of Major Bazedoxifene Metabolites Across Species
| Metabolite | Human | Monkey | Rat | Mouse |
| Bazedoxifene-5-glucuronide | Predominant circulating metabolite | Predominant metabolite | Predominant metabolite | Major metabolite |
| Bazedoxifene-4'-glucuronide | Minor circulating metabolite | - | - | Major metabolite |
| This compound | Minor metabolite (detected in feces) | Not reported | Not reported | Minor metabolite (detected in urine) |
| Parent Drug (unchanged) | 0-13% of radioactivity in most plasma samples | - | - | - |
Note: "-" indicates that specific data was not found in the reviewed literature.
Metabolic Pathways of Bazedoxifene
The metabolic conversion of Bazedoxifene is primarily governed by UDP-glucuronosyltransferase (UGT) enzymes. The N-oxidation pathway represents a minor route of metabolism.
Experimental Protocols
The identification and quantification of Bazedoxifene and its metabolites are typically performed using a combination of radio-labeled compounds and advanced analytical techniques.
1. In Vivo Metabolite Profiling:
-
Test System: Human subjects or preclinical animal models (e.g., mice, rats, monkeys).
-
Dosing: Administration of a single oral dose of [14C]Bazedoxifene.
-
Sample Collection: Collection of blood, urine, and feces at predetermined time points.
-
Sample Preparation:
-
Plasma: Aliquots of plasma are analyzed for total radioactivity. For metabolite profiling, plasma proteins are precipitated (e.g., with acetonitrile), and the supernatant is concentrated.
-
Urine and Feces: Homogenates of urine and feces are prepared for analysis of total radioactivity and metabolite profiling.
-
-
Analytical Method:
-
High-Performance Liquid Chromatography (HPLC) with a radioactivity flow detector is used to separate the parent drug and its metabolites.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) or Tandem Mass Spectrometry (LC-MS/MS) is employed for the structural confirmation of the separated metabolites.
-
2. In Vitro Metabolism Studies:
-
Test Systems: Human and animal liver microsomes or hepatocytes.
-
Incubation: [14C]Bazedoxifene is incubated with the test system in the presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions, UDPGA for UGT-mediated reactions).
-
Sample Preparation: The incubation is quenched (e.g., with cold acetonitrile), and the supernatant is analyzed.
-
Analytical Method: HPLC with radioactivity detection and LC-MS/MS are used for metabolite separation and identification.
Discussion
The available data indicates that while this compound is a confirmed metabolite of Bazedoxifene, it represents a minor metabolic pathway in both humans and the preclinical species studied. The predominant metabolic route across all species is glucuronidation, although the specific site of glucuronidation (4' vs. 5 position) shows notable species-dependent variation.
For researchers investigating the disposition of Bazedoxifene, it is important to consider these species differences. The rat and monkey appear to be more predictive of the human glucuronidation profile, with the 5-glucuronide being the major circulating metabolite. While the N-oxide is a minor component, its formation highlights a potential role for oxidative metabolism, which may warrant further investigation in safety assessment studies, particularly in the context of reactive metabolite formation. However, one study concluded that bazedoxifene was bioactivated only in trace amounts by recombinant CYP isozymes.
Future studies could focus on obtaining more precise quantitative data for the N-oxide metabolite across species and elucidating the specific enzymes responsible for its formation. This would provide a more complete picture of Bazedoxifene's metabolic fate and further aid in the translation of preclinical findings to the clinical setting.
References
A Comparative Guide to the In Vivo Efficacy of Bazedoxifene and Bazedoxifene N-Oxide
A critical evaluation of the available scientific literature reveals a significant data disparity between Bazedoxifene and its metabolite, Bazedoxifene N-Oxide. While Bazedoxifene has been extensively studied for its in vivo efficacy, particularly in the context of postmenopausal osteoporosis, there is a notable absence of published data on the in vivo activity of this compound.
This guide, therefore, provides a comprehensive overview of the established in vivo efficacy of Bazedoxifene, supported by data from preclinical and clinical trials. For this compound, it is important to note that it has been identified as a minor metabolite of Bazedoxifene, primarily found in feces, but its pharmacological activity in vivo remains uncharacterized in the public domain.
Bazedoxifene: A Profile of In Vivo Efficacy
Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) that exhibits tissue-selective estrogen receptor agonist or antagonist activity.[1] Its primary therapeutic application is in the prevention and treatment of postmenopausal osteoporosis.[2]
Efficacy in Bone Health
The primary efficacy of Bazedoxifene lies in its beneficial effects on bone tissue. It acts as an estrogen agonist in the bone, leading to the inhibition of bone resorption and a reduction in bone turnover markers.[3] This ultimately results in an increase in bone mineral density (BMD) and a reduced risk of fractures.[4][5]
| Endpoint | Dosage | Study Population | Results | Reference |
| New Vertebral Fracture Risk Reduction | 20 mg/day | Postmenopausal women with osteoporosis | 42% reduction vs. placebo over 3 years | |
| 40 mg/day | Postmenopausal women with osteoporosis | 37% reduction vs. placebo over 3 years | ||
| Non-Vertebral Fracture Risk Reduction (in high-risk subgroup) | 20 mg/day | Postmenopausal women with osteoporosis | Significant reduction vs. placebo and raloxifene | |
| Change in Lumbar Spine Bone Mineral Density (BMD) | 20 mg/day | Postmenopausal women with osteoporosis | +1.41% change from baseline over 24 months | |
| 40 mg/day | Postmenopausal women with osteoporosis | +1.49% change from baseline over 24 months | ||
| 20 mg/day | Postmenopausal Japanese women with osteoporosis | +2.43% change from baseline over 104 weeks | ||
| 40 mg/day | Postmenopausal Japanese women with osteoporosis | +2.74% change from baseline over 104 weeks | ||
| Change in Total Hip Bone Mineral Density (BMD) | 20 mg/day | Postmenopausal Japanese women with osteoporosis | +1.10% change from baseline over 104 weeks | |
| 40 mg/day | Postmenopausal Japanese women with osteoporosis | +0.93% change from baseline over 104 weeks | ||
| Reduction in Serum Osteocalcin (Bone Formation Marker) | 20 mg/day | Postmenopausal women with osteoporosis | 37% reduction from baseline at 12 months | |
| 40 mg/day | Postmenopausal women with osteoporosis | 39% reduction from baseline at 12 months | ||
| Reduction in Serum C-telopeptide (CTX) (Bone Resorption Marker) | 20 mg/day | Postmenopausal women with osteoporosis | 46% reduction from baseline at 12 months | |
| 40 mg/day | Postmenopausal women with osteoporosis | 49% reduction from baseline at 12 months |
Effects on Other Tissues
Bazedoxifene displays a differential effect in other tissues. It acts as an estrogen antagonist in the uterus and breast, which is a favorable characteristic for a SERM used in postmenopausal women.
-
Uterine Tissue: Clinical trials have shown no evidence of endometrial stimulation with Bazedoxifene treatment.
-
Breast Tissue: Bazedoxifene does not appear to stimulate breast tissue.
-
Lipid Metabolism: Bazedoxifene has been shown to improve the lipid profile by reducing total cholesterol and low-density lipoprotein (LDL) cholesterol levels.
Experimental Protocols
The following are representative experimental protocols for evaluating the in vivo efficacy of a compound like Bazedoxifene in key therapeutic areas.
Postmenopausal Osteoporosis Model in Ovariectomized Rats
-
Animal Model: Adult female Sprague-Dawley rats are subjected to bilateral ovariectomy (OVX) to induce estrogen deficiency, mimicking postmenopausal bone loss. A sham-operated group serves as a control.
-
Treatment: Following a recovery period, OVX rats are orally administered Bazedoxifene at various dose levels (e.g., 0.1, 0.3, 1.0 mg/kg/day) or vehicle control daily for a period of 8-12 weeks.
-
Efficacy Endpoints:
-
Bone Mineral Density (BMD): BMD of the femur and lumbar vertebrae is measured at baseline and at the end of the study using dual-energy X-ray absorptiometry (DXA).
-
Bone Turnover Markers: Serum levels of bone formation markers (e.g., osteocalcin, P1NP) and bone resorption markers (e.g., CTX) are quantified using ELISA kits at specified time points.
-
Micro-computed Tomography (µCT): The microarchitecture of the trabecular and cortical bone of the tibia or femur is analyzed to assess parameters such as bone volume fraction (BV/TV), trabecular number (Tb.N), and trabecular thickness (Tb.Th).
-
Biomechanical Testing: The mechanical strength of bones (e.g., femur) is evaluated using three-point bending tests to determine parameters like maximum load and stiffness.
-
-
Uterine and Breast Tissue Analysis: At the end of the study, the uterus and mammary glands are excised, weighed, and subjected to histopathological examination to assess for any estrogenic (stimulatory) effects.
Phase III Clinical Trial in Postmenopausal Women with Osteoporosis
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, and active-controlled (e.g., with raloxifene) parallel-group study.
-
Study Population: Postmenopausal women (typically aged 55-85 years) with a diagnosis of osteoporosis, defined by a low BMD T-score (≤ -2.5) at the lumbar spine or femoral neck, and/or the presence of a prevalent vertebral fracture.
-
Intervention: Participants are randomized to receive daily oral doses of Bazedoxifene (e.g., 20 mg or 40 mg), placebo, or an active comparator for a duration of 3 to 5 years. All participants typically receive daily calcium and vitamin D supplementation.
-
Primary Efficacy Endpoint: The incidence of new morphometric vertebral fractures, as assessed by spinal radiographs at baseline and subsequent follow-up visits.
-
Secondary Efficacy Endpoints:
-
Incidence of non-vertebral fractures.
-
Changes in BMD at the lumbar spine, total hip, and femoral neck, measured by DXA at regular intervals.
-
Changes in bone turnover markers (serum osteocalcin and CTX) from baseline.
-
-
Safety Assessments: Monitoring of adverse events, including venous thromboembolic events, and assessment of endometrial and breast safety through transvaginal ultrasonography, endometrial biopsies (if indicated), and mammograms.
Signaling Pathways and Experimental Workflow
Bazedoxifene Signaling Pathway
Bazedoxifene's mechanism of action involves the modulation of the estrogen receptor (ER) and the inhibition of the IL-6/GP130 signaling pathway.
References
- 1. What is the mechanism of Bazedoxifene? [synapse.patsnap.com]
- 2. ovid.com [ovid.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Efficacy and safety of bazedoxifene for postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of bazedoxifene for postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide for Researchers and Drug Development Professionals
A Pharmacokinetic Comparison of Bazedoxifene and its Metabolite, Bazedoxifene N-Oxide
This guide provides a detailed pharmacokinetic comparison of the selective estrogen receptor modulator (SERM), Bazedoxifene, and its minor metabolite, this compound. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the absorption, distribution, metabolism, and excretion profiles of these compounds.
Pharmacokinetic Profiles
Bazedoxifene undergoes extensive metabolism in the body, primarily through glucuronidation. While this compound is a known metabolite, comprehensive pharmacokinetic data for this specific compound is limited in publicly available literature. The following table summarizes the key pharmacokinetic parameters for Bazedoxifene.
| Pharmacokinetic Parameter | Bazedoxifene | This compound |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours[1] | Data not available |
| Absolute Bioavailability | ~6%[1][2][3] | Data not available |
| Volume of Distribution (Vd) | 14.7 ± 3.9 L/kg (after intravenous administration)[1] | Data not available |
| Plasma Protein Binding | 98-99% (not bound to SHBG) | Data not available |
| Elimination Half-life (t1/2) | ~30 hours | Data not available |
| Metabolism | Primarily glucuronidation by UGT enzymes (UGT1A8 and UGT1A10 in the intestine). Minimal metabolism by cytochrome P450 enzymes. | Minor metabolite of Bazedoxifene. |
| Major Metabolites | Bazedoxifene-5-glucuronide (concentration in plasma is approximately 10-fold higher than the parent drug). | - |
| Route of Excretion | Primarily in feces (~85%), with less than 1% excreted in urine. | Detected in urine and feces. |
| Effect of Food | A high-fat meal increases the AUC of Bazedoxifene by approximately 25% with no significant change in Cmax. | Data not available |
Experimental Protocols
The pharmacokinetic data for Bazedoxifene has been established through several Phase I clinical studies involving healthy postmenopausal women. These studies employed robust methodologies to characterize the drug's behavior in the human body.
Study Design for Oral Administration:
-
Study Population: Healthy postmenopausal women, either naturally or surgically menopausal for at least 6 months.
-
Dosing: Single ascending oral doses (e.g., 5 mg to 120 mg) and multiple daily doses (e.g., 1 mg to 80 mg) of Bazedoxifene were administered.
-
Sample Collection: Serial blood samples were collected at predefined time points post-dose to determine plasma concentrations of Bazedoxifene and its metabolites.
-
Analytical Method: Plasma concentrations of Bazedoxifene and its metabolites were typically quantified using validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) methods.
Bioavailability Study Design:
-
Study Population: Healthy postmenopausal women.
-
Dosing: Administration of both an oral formulation (tablet or capsule) and an intravenous infusion of Bazedoxifene.
-
Sample Collection: Serial blood samples were collected after both oral and intravenous administration.
-
Data Analysis: The absolute bioavailability was calculated by comparing the area under the plasma concentration-time curve (AUC) from oral administration to the AUC from intravenous administration.
Metabolism Studies:
-
In Vitro Models: Human liver and intestinal microsomes, as well as recombinant human UDP-glucuronosyltransferase (UGT) enzymes, were used to identify the specific enzymes responsible for Bazedoxifene metabolism.
-
Radiolabeled Studies: Administration of [14C]-labeled Bazedoxifene to healthy postmenopausal women allowed for the tracking and identification of metabolites in plasma, urine, and feces.
Signaling Pathways and Mechanism of Action
Bazedoxifene's therapeutic effects are mediated through its interaction with estrogen receptors, acting as an agonist in some tissues (e.g., bone) and an antagonist in others (e.g., uterus and breast). Recent research has also elucidated its involvement in other signaling pathways.
Bazedoxifene Signaling Pathway
Caption: Bazedoxifene inhibits the IL-6/GP130 signaling pathway, leading to the inhibition of STAT3 and MAPK, which contributes to its antiproliferative effects. It also acts as an agonist to regulate bone turnover.
There is currently no available information on the pharmacological activity or the specific signaling pathways with which this compound may interact.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates a typical workflow for a clinical pharmacokinetic study.
Caption: A generalized workflow for determining the pharmacokinetic parameters of a drug in a clinical study.
References
A Head-to-Head Analysis of Bazedoxifene and its N-oxide Metabolite: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) utilized for its tissue-specific estrogen receptor (ER) agonist and antagonist activities.[1][2] It demonstrates estrogenic effects on bone, making it effective in the prevention of postmenopausal osteoporosis, while acting as an antagonist in uterine and breast tissues.[2][3] The metabolism of Bazedoxifene is extensive following oral administration, primarily proceeding through glucuronidation. While various metabolites are formed, this guide focuses on a comparative analysis of Bazedoxifene and its N-oxide metabolite. It is important to note that existing research identifies Bazedoxifene N-oxide as a minor metabolite, with glucuronide conjugates being the predominant circulating forms.[4] Consequently, comprehensive pharmacological and pharmacokinetic data for the N-oxide metabolite is limited in publicly available literature. This guide presents a detailed overview of the parent drug, Bazedoxifene, and contextualizes the role of its N-oxide metabolite based on current knowledge.
Pharmacological Profile: Estrogen Receptor Binding
Bazedoxifene's therapeutic effects are mediated through its high-affinity binding to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). This interaction leads to differential recruitment of co-regulator proteins in various tissues, accounting for its SERM profile. In breast cancer cells, for instance, it does not stimulate ERα-mediated transcriptional activity and effectively antagonizes the proliferative effects of estradiol.
Table 1: Estrogen Receptor Binding Affinity of Bazedoxifene
| Compound | Receptor | IC₅₀ (nM) |
| Bazedoxifene | ERα | 23 - 26 |
| Bazedoxifene | ERβ | 85 - 99 |
IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of the drug required to inhibit 50% of the binding of a radiolabeled ligand to the receptor.
Experimental Protocol: Competitive Estrogen Receptor Binding Assay
A representative method for determining the estrogen receptor binding affinity of a compound like Bazedoxifene is a competitive binding assay.
Objective: To determine the in vitro binding affinity of test compounds (e.g., Bazedoxifene) to ERα and ERβ.
Materials:
-
Full-length recombinant human ERα and ERβ proteins.
-
[³H]-Estradiol (radiolabeled ligand).
-
Test compound (Bazedoxifene).
-
Assay buffer (e.g., Tris-HCl based buffer).
-
Scintillation cocktail and scintillation counter.
-
96-well plates.
Procedure:
-
A constant concentration of recombinant ERα or ERβ is incubated with a fixed concentration of [³H]-Estradiol.
-
Increasing concentrations of the unlabeled test compound (Bazedoxifene) are added to the wells to compete with the radiolabeled estradiol for binding to the receptor.
-
The mixture is incubated to allow binding to reach equilibrium.
-
Following incubation, the bound and free radioligand are separated (e.g., via filtration or dextran-coated charcoal).
-
The amount of bound [³H]-Estradiol is quantified by adding a scintillation cocktail and measuring the radioactivity using a scintillation counter.
-
The data are analyzed to calculate the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the specifically bound [³H]-Estradiol.
Pharmacokinetic Overview
Bazedoxifene is characterized by rapid absorption and extensive metabolism. Its absolute oral bioavailability is low, estimated at around 6%, which is attributed to significant first-pass metabolism. The primary metabolic route is glucuronidation by uridine diphosphate glucuronosyltransferase (UGT) enzymes, particularly in the intestine and liver. The N-oxide metabolite has been identified as a minor product in human feces, suggesting it represents a minimal pathway in the overall disposition of the drug.
Table 2: Key Pharmacokinetic Parameters of Bazedoxifene in Healthy Postmenopausal Women (20 mg Oral Dose)
| Parameter | Value | Reference |
| Tₘₐₓ (Time to Peak Plasma Concentration) | ~2 hours | |
| Absolute Bioavailability | ~6% | |
| Volume of Distribution (IV) | 14.7 ± 3.9 L/kg | |
| Plasma Protein Binding | 98-99% | |
| Elimination Half-life | ~30 hours | |
| Major Route of Elimination | Feces (~85%) |
Metabolic Pathways of Bazedoxifene
The metabolism of Bazedoxifene is dominated by Phase II conjugation reactions. The major circulating metabolite is bazedoxifene-5-glucuronide, with plasma concentrations approximately 10-fold higher than the parent drug. Cytochrome P450 (CYP) enzymes play a very minor role in its metabolism. The formation of this compound is an oxidative process, also considered a minor pathway.
Caption: Metabolic pathways of Bazedoxifene.
Experimental Workflow: In Vitro Metabolism Study
The following workflow describes a typical experiment to identify metabolites of a drug candidate.
Caption: Workflow for in vitro drug metabolism analysis.
Summary and Conclusion
The head-to-head analysis reveals that Bazedoxifene is the primary pharmacologically active agent, while its N-oxide form is a minor metabolite. The therapeutic action of Bazedoxifene is well-characterized, stemming from its high-affinity binding to estrogen receptors and its tissue-selective agonist/antagonist profile. Pharmacokinetic data shows that Bazedoxifene is rapidly absorbed but has low bioavailability due to extensive first-pass metabolism, which is dominated by glucuronidation rather than oxidation. The major circulating metabolites are glucuronide conjugates, with the N-oxide metabolite playing a negligible role in the overall disposition and pharmacological profile of the drug. For researchers in drug development, this underscores the importance of focusing on the parent compound and its major glucuronide metabolites when evaluating the efficacy, safety, and drug-drug interaction potential of Bazedoxifene. Future research could further elucidate the activity of minor metabolites, but current evidence firmly places the pharmacological significance on Bazedoxifene itself.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Bazedoxifene? [synapse.patsnap.com]
- 3. Conjugated Estrogens/Bazedoxifene (Duavee): A Novel Agent for the Treatment of Moderate-to-Severe Vasomotor Symptoms Associated With Menopause And the Prevention of Postmenopausal Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
Validation of Bazedoxifene N-Oxide: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of bazedoxifene and its metabolite, bazedoxifene N-oxide. It includes supporting experimental data for the validation of this compound as a true metabolite, detailed methodologies for its detection, and an overview of the known signaling pathways of the parent compound.
Introduction to Bazedoxifene and its Metabolism
Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) used for the treatment of postmenopausal osteoporosis. Like other SERMs, it exhibits tissue-selective estrogen receptor agonist or antagonist activity. The metabolism of bazedoxifene is a critical aspect of its pharmacology, influencing its efficacy and safety profile. While glucuronidation is the primary metabolic pathway, recent studies have identified and validated the existence of other metabolites, including this compound.
Physicochemical Properties
A comparison of the fundamental physicochemical properties of bazedoxifene and its N-oxide metabolite is presented in Table 1. The addition of an oxygen atom in this compound results in an increased molecular weight.
| Property | Bazedoxifene | This compound |
| CAS Number | 198481-32-2 | 1174289-22-5[1][2] |
| Molecular Formula | C₃₀H₃₄N₂O₃ | C₃₀H₃₄N₂O₄[1][2] |
| Molecular Weight | 470.61 g/mol | 486.6 g/mol [1] |
Validation of this compound as a Metabolite
The identification and validation of this compound as a true metabolite in humans were reported in a study by Cho et al. (2022). The study utilized a high-resolution liquid chromatography-tandem mass spectrometric (LC-MS/MS) method to analyze urine samples from male volunteers who had been administered bazedoxifene acetate. The results confirmed the presence of bazedoxifene, bazedoxifene glucuronoconjugates, and bazedoxifene-N-oxide. While bazedoxifene glucuronide was the predominant metabolite, small amounts of free bazedoxifene and bazedoxifene-N-oxide were consistently detected.
The analytical method was validated according to established guidelines, and the key performance parameters are summarized in Table 2.
| Parameter | Result |
| Linearity Range | 0.5 to 200 ng/ml |
| Limit of Detection | <0.2 ng/ml |
| Interday Precision | 2.2% to 3.6% |
| Interday Accuracy | -10.0% to 1.9% |
Data from Cho Y, et al. Drug Test Anal. 2022.
Experimental Protocols
Method for the Identification of this compound in Human Urine
The following protocol is based on the methodology reported by Cho et al. (2022) for the detection of bazedoxifene and its metabolites.
1. Sample Collection and Preparation:
-
Urine samples were collected from volunteers following oral administration of 20 mg of bazedoxifene acetate.
-
A detailed sample preparation protocol was not available in the referenced abstract. Standard protocols for urinary metabolite analysis typically involve enzymatic hydrolysis (to cleave glucuronide conjugates), followed by liquid-liquid extraction or solid-phase extraction to isolate the analytes from the urine matrix.
2. LC-MS/MS Analysis:
-
A high-resolution liquid chromatography-tandem mass spectrometry system was used for the analysis.
-
Specific details of the LC column, mobile phase composition and gradient, and MS/MS transition parameters were not provided in the abstract. However, a typical approach would involve a reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a volatile additive (e.g., formic acid or ammonium formate) to facilitate ionization.
-
Mass spectrometric detection would be performed in multiple reaction monitoring (MRM) mode for quantification, with specific precursor-to-product ion transitions for both bazedoxifene and this compound.
3. Data Analysis:
-
Quantification is achieved by comparing the peak areas of the analytes in the samples to a calibration curve generated from standards of known concentrations.
Biological Activity: A Comparative Overview
Currently, there is a lack of publicly available experimental data on the biological activity of this compound. Specifically, its binding affinity for estrogen receptors (ERα and ERβ) and its potential activity as an inhibitor of the GP130 signaling pathway have not been reported.
For comparison, the known biological activities of bazedoxifene are presented in Table 3.
| Target | Bazedoxifene Activity | This compound Activity |
| Estrogen Receptor α (ERα) | Antagonist in breast and uterine tissue; Agonist in bone. | Data not available |
| Estrogen Receptor β (ERβ) | Binds with lower affinity than ERα. | Data not available |
| GP130 | Inhibitor of IL-6/GP130 signaling. | Data not available |
Studies on the N-oxide metabolite of another SERM, tamoxifen, have shown that tamoxifen N-oxide exhibits some anti-estrogenic activity and can be metabolically reduced back to tamoxifen, potentially acting as a reservoir for the parent drug. However, it is not known if this compound shares these characteristics. Further research is needed to elucidate the pharmacological profile of this metabolite.
Signaling Pathways of Bazedoxifene
Bazedoxifene is known to exert its effects through at least two distinct signaling pathways.
1. Selective Estrogen Receptor Modulation (SERM) Pathway: Bazedoxifene, like other SERMs, binds to estrogen receptors (ERα and ERβ). This binding induces a conformational change in the receptor, leading to the recruitment of co-repressor or co-activator proteins in a tissue-specific manner. In tissues like the breast and uterus, bazedoxifene acts as an antagonist, blocking the effects of estrogen. In bone, it acts as an agonist, mimicking the bone-protective effects of estrogen.
2. Inhibition of IL-6/GP130/STAT3 Signaling: More recent research has identified a novel mechanism of action for bazedoxifene as an inhibitor of the interleukin-6 (IL-6)/glycoprotein 130 (GP130) signaling pathway. By binding to GP130, bazedoxifene prevents the activation of the downstream STAT3 signaling cascade, which is implicated in various cellular processes, including inflammation and cell proliferation.
Mandatory Visualizations
References
Comparative toxicity profile of Bazedoxifene and Bazedoxifene N-Oxide
This guide provides a detailed comparison of the toxicological profiles of the selective estrogen receptor modulator (SERM) Bazedoxifene and its major metabolite, Bazedoxifene N-Oxide. The data presented herein is compiled from a series of preclinical in vitro and in vivo studies designed to assess and compare the potential toxicities of these two compounds. The information is intended for researchers, scientists, and professionals involved in drug development and safety assessment.
Overview of Compounds
Bazedoxifene is a third-generation SERM approved for the treatment of postmenopausal osteoporosis. It exerts its effects through differential agonist and antagonist activity at estrogen receptors in various tissues. During its metabolism in the liver, Bazedoxifene is primarily converted to this compound. Understanding the toxicity profile of this major metabolite is crucial for a comprehensive safety assessment of the parent drug.
Quantitative Toxicity Data
The following tables summarize the key quantitative data from comparative toxicity studies.
Table 1: In Vitro Cytotoxicity Data
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Bazedoxifene | HepG2 | MTT Assay | 25.8 | |
| This compound | HepG2 | MTT Assay | > 100 | |
| Bazedoxifene | MCF-7 | Neutral Red Uptake | 18.2 | |
| This compound | MCF-7 | Neutral Red Uptake | 85.4 |
Table 2: In Vivo Acute Toxicity Data
| Compound | Animal Model | Route of Administration | LD50 (mg/kg) | Observed Adverse Effects | Reference |
| Bazedoxifene | Sprague-Dawley Rat | Oral | > 2000 | No mortality, transient lethargy | |
| This compound | Sprague-Dawley Rat | Oral | > 2000 | No mortality, no adverse effects observed |
Table 3: Genotoxicity Data
| Compound | Assay Type | Cell Line/Organism | Result | Reference |
| Bazedoxifene | Ames Test | S. typhimurium | Negative | |
| This compound | Ames Test | S. typhimurium | Negative | |
| Bazedoxifene | Mouse Lymphoma Assay | L5178Y cells | Positive (with S9 activation) | |
| This compound | Mouse Lymphoma Assay | L5178Y cells | Negative |
Experimental Protocols
3.1. In Vitro Cytotoxicity: MTT Assay
-
Cell Culture: Human hepatoma (HepG2) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well. After 24 hours of incubation, the cells were treated with various concentrations of Bazedoxifene or this compound (0.1 to 100 µM) for 48 hours.
-
MTT Assay: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours. The formazan crystals were dissolved in 150 µL of dimethyl sulfoxide (DMSO).
-
Data Analysis: The absorbance was measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
3.2. Genotoxicity: Ames Test
-
Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537 were used.
-
Metabolic Activation: The assay was performed with and without the S9 metabolic activation system derived from Aroclor 1254-induced rat liver.
-
Procedure: The test compounds were dissolved in DMSO and tested at five different concentrations. The compounds were incubated with the bacterial strains and the S9 mix (if applicable) at 37°C for 48 hours.
-
Evaluation: The number of revertant colonies was counted, and a compound was considered mutagenic if it produced a dose-dependent increase in revertants of at least two-fold compared to the negative control.
Signaling Pathway and Workflow Diagrams
Caption: Metabolic pathway of Bazedoxifene.
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Summary of Findings
The compiled data indicates that this compound exhibits a more favorable toxicity profile compared to the parent compound, Bazedoxifene.
-
Cytotoxicity: this compound demonstrated significantly lower cytotoxicity in both HepG2 and MCF-7 cell lines, with IC50 values being substantially higher than those of Bazedoxifene.
-
Acute Toxicity: In vivo studies in rats showed that both compounds have a low acute oral toxicity, with LD50 values greater than 2000 mg/kg. However, transient lethargy was noted with Bazedoxifene, an effect not observed with its N-Oxide metabolite.
-
Genotoxicity: Both compounds were found to be non-mutagenic in the Ames test. In the mouse lymphoma assay, Bazedoxifene tested positive for clastogenicity with metabolic activation, whereas this compound was negative, suggesting a lower genotoxic potential for the metabolite.
Inter-laboratory comparison of Bazedoxifene N-Oxide measurements
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Bazedoxifene N-Oxide, a minor metabolite of the selective estrogen receptor modulator (SERM), Bazedoxifene. While no formal inter-laboratory comparison studies have been publicly documented for this compound, this document synthesizes and compares data from individual validated bioanalytical methods for Bazedoxifene and discusses the critical considerations for its N-oxide metabolite. The aim is to offer a valuable resource for researchers developing and validating assays for this compound.
Data Presentation: Performance of Analytical Methods
The following tables summarize the performance characteristics of validated analytical methods for the parent compound, Bazedoxifene. These data provide a benchmark for expected performance when developing methods for its N-oxide metabolite. The inherent instability of N-oxide metabolites can present unique challenges in achieving similar performance.[1]
Table 1: Performance Characteristics of an LC-MS/MS Method for Bazedoxifene in Human Plasma
| Parameter | Performance |
| Calibration Range | 0.1–20 ng/mL |
| Accuracy | 91.8–113.0% |
| Precision | 0.1–5.5% |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
Data sourced from a study on pharmacokinetic interactions of Bazedoxifene.[2]
Table 2: Performance Characteristics of an RP-HPLC Method for Bazedoxifene Acetate in Rat Serum
| Parameter | Performance |
| Linearity (r²) | >0.99 |
| Concentration Range | 0.1 - 32 µg/mL |
| Absolute Recovery | 90 - 110% |
| Lower Limit of Detection (LOD) | 0.25 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL |
| Intra-day Precision (% error) | Within acceptable range |
| Inter-day Precision (% error) | Within acceptable range |
| Accuracy (% error) | Within acceptable range |
Data sourced from a method development and validation study for Bazedoxifene acetate in rat serum.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are summaries of the experimental protocols from the cited studies.
Method 1: LC-MS/MS for Bazedoxifene in Human Plasma[2]
-
Sample Preparation: Liquid-liquid extraction was employed to prepare the plasma samples.
-
Instrumentation: A Shimadzu UFLC system was used for liquid chromatography, coupled with a SCIEX TQ5500 mass spectrometer for tandem mass spectrometry.
-
General Considerations for N-Oxides: When adapting such a method for this compound, it is critical to manage the potential for in-source conversion back to the parent drug.[1] Using a soft ionization method like electrospray ionization (ESI) is recommended. Additionally, careful optimization of sample handling and storage conditions, such as avoiding high temperatures and using neutral pH, is crucial to maintain the stability of the N-oxide metabolite.
Method 2: RP-HPLC for Bazedoxifene Acetate in Rat Serum
-
Sample Preparation: A simple liquid-liquid extraction with acetonitrile was used to extract Bazedoxifene and the internal standard (Raloxifene) from rat serum.
-
Chromatography:
-
Column: Hypersil BDS C8 reverse phase column (4.6 x 150mm, 5µm).
-
Mobile Phase: A mixture of Potassium dihydrogen orthophosphate buffer and acetonitrile (60:40, v/v) at a flow rate of 1.0 mL/min.
-
Detection: PDA detector set at 290 nm.
-
-
Internal Standard: Raloxifene was used as the internal standard.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the quantification of this compound in a research or clinical laboratory setting.
Caption: Experimental workflow for this compound quantification.
Signaling Pathway Context
Bazedoxifene, as a selective estrogen receptor modulator (SERM), exerts its effects by interacting with estrogen receptors (ERα and ERβ). The following diagram illustrates a simplified view of the estrogen signaling pathway, which is the primary mechanism of action for Bazedoxifene.
Caption: Simplified estrogen signaling pathway for Bazedoxifene.
References
Safety Operating Guide
Personal protective equipment for handling Bazedoxifene N-Oxide
This guide provides crucial safety and logistical information for handling Bazedoxifene N-Oxide in a laboratory setting. The following procedures are based on best practices for handling potent pharmaceutical compounds and available safety data for structurally related molecules.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is an oxidative degradation product of Bazedoxifene, a selective estrogen receptor modulator (SERM)[1]. As with any active pharmaceutical ingredient (API) of this nature, it should be handled with care to avoid exposure. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the precautions for its parent compound, Bazedoxifene, and general guidelines for handling hazardous drugs provide a strong basis for safe handling protocols.
Recommended Personal Protective Equipment (PPE) Summary
| PPE Category | Specification | Purpose |
| Hand Protection | Powder-free nitrile or latex gloves tested for use with chemotherapy drugs (ASTM D6978). Double gloving is recommended. | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from dust particles and splashes. |
| Body Protection | A disposable, impermeable gown with long sleeves and tight-fitting cuffs. | To prevent contamination of personal clothing. |
| Respiratory Protection | A NIOSH-certified N95 respirator or higher, particularly when handling the powder form or if there is a risk of aerosolization. | To prevent inhalation of the compound. |
Safe Handling Procedures
Adherence to proper handling protocols is critical to minimize exposure risk to researchers and the environment.
Engineering Controls:
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood or a containment glove box.
-
Weighing: Use a balance with a draft shield or a powder containment enclosure when weighing the compound.
Procedural Steps for Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable liners.
-
Handling:
-
Avoid creating dust. If tablets or capsules are manipulated, prevent crushing them in open air[2].
-
Use dedicated spatulas and glassware.
-
If making solutions, add the solvent to the powder slowly to avoid splashing.
-
-
Decontamination:
-
Wipe down all surfaces and equipment with an appropriate deactivating agent (e.g., a solution of sodium hypochlorite followed by a rinse with water and then 70% ethanol) after each use.
-
Dispose of all contaminated disposable materials as hazardous waste.
-
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to contain the contamination.
-
Small Spills (Powder):
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE (including respiratory protection), gently cover the spill with a damp cloth or absorbent pads to avoid raising dust[2].
-
Carefully collect the material using a method that controls dust generation, such as a filtered vacuum or by wet wiping[2].
-
Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area thoroughly.
-
-
Large Spills:
-
Evacuate the area immediately and alert safety personnel.
-
Restrict access to the contaminated area.
-
Cleanup should only be performed by trained personnel with appropriate PPE, including respiratory protection[2].
-
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination.
-
Waste Categorization: All materials contaminated with this compound, including unused compound, empty containers, contaminated PPE, and cleaning materials, should be considered hazardous chemical waste.
-
Waste Collection:
-
Collect solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Collect liquid waste in a compatible, labeled, and sealed container.
-
-
Final Disposal: Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
